molecular formula C6H9N3O2.ClH<br>C6H10ClN3O2 B147678 Histidine Monohydrochloride CAS No. 645-35-2

Histidine Monohydrochloride

Número de catálogo: B147678
Número CAS: 645-35-2
Peso molecular: 191.61 g/mol
Clave InChI: QZNNVYOVQUKYSC-JEDNCBNOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-Histidine hydrochloride can undergo racemization due to heating in water, leading to the formation of DL-histidine. It can be used as a supplement in conditions of riboflavin vitamin deficiency.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNNVYOVQUKYSC-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70605-39-9, 6027-02-7
Record name Poly(L-histidine hydrochloride)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70605-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Histidine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6027-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3020700
Record name L-Histidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fine white crystals; [Sigma-Aldrich MSDS], 645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS]
Record name Histidine hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14673
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Histidine hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15174
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

645-35-2, 1007-42-7, 6459-59-2
Record name (-)-Histidine monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Histidine hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidine monohydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Histidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Histidine, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006459592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Histidine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Histidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-histidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Histidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HISTIDINE MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D5Q932XM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to L-Histidine Monohydrochloride as a Proteinogenic Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-histidine is a proteinogenic α-amino acid, meaning it is a fundamental building block of proteins synthesized within living organisms.[1][][3] Its unique imidazole side chain possesses a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor.[4] This property makes histidine a frequent and critical participant in enzymatic reactions, protein stabilization, and metal ion coordination.[][5] L-Histidine Monohydrochloride is the hydrochloride salt form of L-histidine, frequently used in research, cell culture, and pharmaceutical formulations due to its high solubility and stability. This guide provides an in-depth technical overview of L-histidine monohydrochloride, focusing on its physicochemical properties, biological roles, and practical applications in scientific research and drug development.

Physicochemical Properties

L-Histidine monohydrochloride is typically supplied as a white crystalline powder that is freely soluble in water. The monohydrate form is also common. The key quantitative properties are summarized below.

PropertyValueReferences
Molecular Formula C₆H₉N₃O₂ · HCl[6]
C₆H₉N₃O₂ · HCl · H₂O (Monohydrate)[6][7]
Molecular Weight 191.61 g/mol [8]
209.63 g/mol (Monohydrate)[6][7]
pKa (α-carboxyl) 1.80 - 1.82[6][9]
pKa (α-amino) 9.17 - 9.33[6][9]
pKa (Imidazole side chain) ~6.0[][6][9][10][11]
Isoelectric Point (pI) 7.59 - 7.64[6][9]
Solubility in Water (20°C) 42 - 170 g/L[12]
Appearance White crystalline powder[3]

Biological Significance and Role in Proteins

As a proteinogenic amino acid, histidine is encoded by the codons CAU and CAC and incorporated into polypeptide chains during translation.[3][7] Its significance stems from the versatile chemistry of its imidazole side chain.

Acid-Base Catalysis

With a pKa of approximately 6.0, the imidazole side chain can be uncharged or positively charged depending on the local environment.[10] This allows it to readily shuttle protons, making it a key residue in the active sites of numerous enzymes where it acts as a general acid or base catalyst.[6]

Metal Ion Coordination

The nitrogen atoms in the imidazole ring are excellent ligands for coordinating metal ions such as zinc, copper, iron, and nickel.[1] This property is crucial for the structure and function of metalloproteins, including hemoglobin, where histidine coordinates the iron atom in the heme group, regulating oxygen transport.[]

Protein Stability

Histidine residues contribute to the stability of folded protein structures through hydrogen bonding and electrostatic interactions.[4] In biopharmaceutical formulations, histidine is widely used as a buffer because it effectively maintains pH in the optimal stability range for most monoclonal antibodies (pH 5.5-7.0).[11][13][14] It has been shown to protect proteins against aggregation and heat stress, sometimes through direct binding interactions.[15][16]

Below is a diagram illustrating the pH-dependent protonation states of the histidine imidazole side chain, which is fundamental to its function.

Caption: Protonation states of the histidine imidazole side chain around its pKa.

Histidine Biosynthesis Pathway

In prokaryotes like E. coli, L-histidine is synthesized from phosphoribosyl pyrophosphate (PRPP) and adenosine triphosphate (ATP) in a ten-step pathway catalyzed by eight enzymes.[10] This pathway is a critical link between amino acid and nucleotide metabolism.[17][18] Humans cannot synthesize histidine de novo, making it an essential amino acid that must be obtained from the diet.[10]

The diagram below provides a simplified overview of this essential metabolic pathway.

Histidine_Biosynthesis PRPP PRPP + ATP HisG HisG PRPP->HisG PRAMP Phosphoribosyl-AMP His4_1 His4 PRAMP->His4_1 IGP Imidazole Glycerol-Phosphate His3 His3 IGP->His3 IAP Imidazole Acetol-Phosphate His5 His5 IAP->His5 Histidinol_P L-Histidinol-Phosphate His2 His2 Histidinol_P->His2 Histidinol L-Histidinol His4_3 His4 Histidinol->His4_3 Histidinal L-Histidinal HisD HisD Histidinal->HisD Histidine L-Histidine HisG->PRAMP His4_1->IGP His4_2 His4 His3->IAP His5->Histidinol_P His2->Histidinol His4_3->Histidinal HisD->Histidine

Caption: Simplified prokaryotic pathway for the biosynthesis of L-histidine.

Experimental Protocols and Applications

L-Histidine monohydrochloride is a versatile reagent in the laboratory and in biomanufacturing. Its primary applications include its use in cell culture media, as a buffer in protein purification, and as a key excipient in biopharmaceutical formulations.

Preparation of L-Histidine Stock for Cell Culture Media

L-histidine is an essential amino acid required for the growth of mammalian cells in culture.[19][20][21] It is a standard component of many defined media formulations.

Objective: To prepare a sterile, 100 mM concentrated stock solution of L-histidine monohydrochloride for supplementing cell culture media.

Materials:

  • L-Histidine Monohydrochloride (Monohydrate, MW: 209.63 g/mol )

  • Cell culture grade water (e.g., Water for Injection, WFI)

  • Sterile 150 mL bottle or flask

  • Sterile 0.22 µm filter unit

  • Sterile graduated cylinder and magnetic stir bar

Protocol:

  • In a laminar flow hood, weigh 2.096 g of L-histidine monohydrochloride monohydrate.

  • Transfer the powder to the sterile container with the magnetic stir bar.

  • Add approximately 80 mL of cell culture grade water.

  • Stir until the powder is completely dissolved. The solution should be clear and colorless.[3]

  • Adjust the final volume to 100 mL with cell culture grade water.

  • Sterilize the solution by passing it through a 0.22 µm filter into a final sterile storage bottle.

  • Label the bottle with the name, concentration (100 mM), and date of preparation. Store at 2-8°C.

  • To use, dilute the stock solution into the basal medium to the desired final concentration (typically 0.1-0.2 mM).

Immobilized Metal Affinity Chromatography (IMAC) for His-tagged Proteins

IMAC is a widely used technique for purifying recombinant proteins engineered to have a polyhistidine-tag (His-tag).[22][23][24] The tag, typically a sequence of six to eight histidine residues, chelates immobilized metal ions (usually Ni²⁺ or Co²⁺) on a chromatography resin.[22][25] Histidine (or its analog, imidazole) is used in the elution buffer to compete with the His-tag for binding to the metal ions, thus releasing the target protein.[23]

Objective: To purify a His-tagged protein from a clarified cell lysate using Ni-NTA affinity chromatography.

Materials:

  • Clarified cell lysate containing the His-tagged protein.

  • IMAC Column (e.g., pre-packed Ni-NTA or Co-TALON column).

  • Chromatography system or peristaltic pump.

  • Binding Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0.

  • Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0.

  • Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0. (Note: L-histidine can be used instead of imidazole but may require pH adjustment).

Protocol:

  • Equilibration: Equilibrate the IMAC column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Loading: Load the clarified cell lysate onto the column. The His-tagged protein will bind to the resin.

  • Wash: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. A low concentration of imidazole in the wash buffer helps to reduce non-specific binding.[23]

  • Elution: Elute the bound His-tagged protein from the column using Elution Buffer. The high concentration of imidazole competitively displaces the His-tag from the nickel ions.

  • Fraction Collection: Collect the eluted protein in fractions and analyze via SDS-PAGE to confirm purity.

IMAC_Workflow Start Start: Clarified Lysate Equilibrate 1. Equilibrate Column (Binding Buffer) Start->Equilibrate Load 2. Load Sample Equilibrate->Load Wash 3. Wash Column (Wash Buffer) Load->Wash Elute 4. Elute Protein (Elution Buffer) Wash->Elute Collect 5. Collect & Analyze Fractions Elute->Collect End End: Purified Protein Collect->End

Caption: A standard experimental workflow for His-tagged protein purification using IMAC.

On-Column Protein Refolding

Recombinant proteins expressed in E. coli often form insoluble aggregates known as inclusion bodies.[26] These proteins must be denatured and then refolded to become biologically active. IMAC provides a powerful method for purifying and refolding a His-tagged protein in a single step.[26][27]

Objective: To refold and purify a His-tagged protein from solubilized inclusion bodies.

Materials:

  • Solubilization Buffer: 6 M Guanidine Hydrochloride, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM Imidazole, pH 8.0.

  • Refolding Buffer (No Denaturant): 20 mM Tris-HCl, 0.5 M NaCl, 20 mM Imidazole, pH 8.0.[26]

  • Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 500 mM Imidazole, pH 8.0.

Protocol:

  • Isolate inclusion bodies from the cell lysate by centrifugation.

  • Solubilize the inclusion bodies in Solubilization Buffer to denature and unfold the protein.

  • Clarify the solubilized sample by centrifugation or filtration and load it onto an equilibrated IMAC column. The denatured protein will bind via its His-tag.

  • On-Column Refolding: Wash the column with a linear gradient from the Solubilization Buffer (containing 6 M Guanidine HCl or Urea) to the Refolding Buffer (containing no denaturant).[26][28] This gradual removal of the denaturant allows the protein to refold while bound to the matrix, which can minimize aggregation.

  • Wash with several column volumes of Refolding Buffer to remove any remaining denaturant.

  • Elute the now refolded and purified protein with Elution Buffer.

Conclusion

L-Histidine monohydrochloride is more than just a salt of a proteinogenic amino acid; it is an indispensable tool for researchers and drug developers. Its fundamental role in protein structure and enzymatic catalysis is mirrored by its practical utility in the laboratory. From sustaining cell growth in culture to enabling the purification of recombinant proteins and stabilizing therapeutic antibodies, the unique physicochemical properties of histidine make it a versatile and critical component in modern biotechnology and pharmaceutical science.

References

An In-depth Guide to the pKa Values of Histidine's Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a unique and functionally critical amino acid in biochemistry and pharmacology. Its imidazole side chain possesses a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor in biological systems.[1][2] This property is central to the catalytic mechanism of many enzymes and plays a vital role in protein structure, stability, and molecular recognition.[3][4] A thorough understanding of the ionization behavior of histidine's functional groups is therefore essential for researchers in drug development and molecular biology. This guide provides a comprehensive overview of the pKa values of histidine, detailed experimental protocols for their determination, and the biological significance of its distinct acid-base properties.

Data Presentation: pKa Values of Histidine's Functional Groups

The ionization of histidine is characterized by three distinct pKa values corresponding to its α-carboxyl group, α-amino group, and the imidazole side chain. These values can be influenced by the local microenvironment within a protein, such as proximity to other charged residues.[5][6]

Functional GroupTypical pKa RangeAverage pKa ValueIonization Reaction
α-Carboxyl (-COOH)1.8 - 2.4~1.82-COOH ⇌ -COO⁻ + H⁺
Imidazole Side Chain5.4 - 7.6~6.0Imidazole-H⁺ ⇌ Imidazole + H⁺
α-Amino (-NH₃⁺)8.9 - 9.2~9.17-NH₃⁺ ⇌ -NH₂ + H⁺

Note: The pKa values, particularly for the imidazole side chain, can vary significantly depending on the local electrostatic environment within a protein. The values presented here are for free histidine in aqueous solution.[7][8][9]

Mandatory Visualization

The following diagrams illustrate the ionization states of histidine, a typical experimental workflow for pKa determination, and the role of histidine in enzyme catalysis.

Ionization_States_of_Histidine cluster_low_pH pH < 1.82 cluster_zwitterion_1 1.82 < pH < 6.0 cluster_zwitterion_2 6.0 < pH < 9.17 cluster_high_pH pH > 9.17 His_plus_2 H₃N⁺-CH(R)-COOH Net Charge: +2 His_plus_1 H₃N⁺-CH(R)-COO⁻ Net Charge: +1 His_plus_2->His_plus_1 pKa₁ ≈ 1.82 (-COOH) His_0 H₃N⁺-CH(R)-COO⁻ (Neutral Side Chain) Net Charge: 0 His_plus_1->His_0 pKa_R ≈ 6.0 (Imidazole) His_minus_1 H₂N-CH(R)-COO⁻ Net Charge: -1 His_0->His_minus_1 pKa₂ ≈ 9.17 (-NH₃⁺)

Caption: Ionization states of histidine at different pH ranges.

pKa_Determination_Workflow start Start: Prepare Amino Acid Solution prep_titrant Prepare Standardized Titrant (e.g., 0.1 M NaOH) start->prep_titrant calibrate Calibrate pH Meter with Standard Buffers prep_titrant->calibrate titration Perform Potentiometric Titration: Add titrant in small increments and record pH calibrate->titration data_collection Collect Data (Volume of Titrant vs. pH) titration->data_collection plot Plot Titration Curve (pH vs. Equivalents of Titrant) data_collection->plot inflection Identify Inflection Points on the Curve plot->inflection pKa_calc Determine pKa Values from Inflection Points inflection->pKa_calc end End: Report pKa Values pKa_calc->end

Caption: Experimental workflow for pKa determination by potentiometric titration.

Histidine_Proton_Shuttle cluster_enzyme Enzyme Active Site His Histidine (Imidazole) His_H Protonated Histidine (Imidazole-H⁺) His->His_H Accepts H⁺ Substrate_A Substrate A-H (Proton Donor) Substrate_A->His Product_A Product A⁻ Substrate_A->Product_A Becomes Product A⁻ Substrate_B Substrate B (Proton Acceptor) Substrate_B_H Product B-H Substrate_B->Substrate_B_H His_H->Substrate_B_H Donates H⁺

Caption: Role of histidine as a proton shuttle in enzyme catalysis.

Experimental Protocols

The determination of pKa values is crucial for understanding the behavior of ionizable groups. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of amino acids.[10][11]

Objective: To determine the pKa values of histidine by titrating a solution of histidine hydrochloride with a strong base (e.g., NaOH) and monitoring the pH change.

Materials:

  • Histidine hydrochloride

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution[12]

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers (100 mL)

  • Volumetric flasks

  • Distilled or deionized water

  • Standard pH buffers (e.g., pH 4, 7, and 10) for calibration[10]

Procedure:

  • Preparation of Histidine Solution: Accurately weigh a known amount of histidine hydrochloride to prepare a 0.1 M solution. Dissolve the solid in a known volume of distilled water in a volumetric flask.

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

  • Titration Setup: Pipette a known volume (e.g., 20 mL) of the 0.1 M histidine solution into a beaker. If starting from the fully protonated form is desired, the pH can be initially lowered to ~1.5 by adding 0.1 M HCl.[13] Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the histidine solution. Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[12] Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The curve will show two or three inflection points, corresponding to the pKa values of the ionizable groups.

    • The pKa is the pH at the midpoint of each buffering region (the flattest part of the curve), which corresponds to the point where half of the functional group has been titrated.

    • Alternatively, the pKa can be determined from the first derivative of the titration curve, where the peaks correspond to the equivalence points, and the pKa values are at the half-equivalence points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining site-specific pKa values of ionizable residues within peptides and proteins.[3][14] The chemical shifts of nuclei adjacent to an ionizable group are sensitive to its protonation state.[15]

Objective: To determine the pKa of the histidine imidazole ring by monitoring the pH-dependent chemical shifts of its C2-H or C4-H protons.[7]

Materials:

  • Histidine-containing peptide or protein sample

  • A series of buffers covering a wide pH range (e.g., from pH 4 to 9)

  • NMR spectrometer

  • NMR tubes

  • pH meter

Procedure:

  • Sample Preparation: Prepare a series of samples of the histidine-containing molecule, each dissolved in a buffer of a specific pH. The concentration should be suitable for NMR analysis (typically in the mM range).

  • NMR Data Acquisition: Acquire a series of one-dimensional (e.g., ¹H) or two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra, one for each sample at a different pH.[14]

  • Data Analysis:

    • Identify the resonance signals corresponding to the protons of the histidine imidazole ring (typically the C2-H and C4-H protons).[7]

    • Measure the chemical shift of these signals at each pH.

    • Plot the chemical shift (δ) as a function of pH. The resulting plot will be a sigmoidal curve.

    • Fit the data to the Henderson-Hasselbalch equation (or a modified version for NMR data): δ_obs = (δ_A[H⁺] + δ_B*K_a) / ([H⁺] + K_a) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the protonated form, δ_B is the chemical shift of the deprotonated form, and K_a is the acid dissociation constant.

    • The pKa is the pH at the inflection point of the sigmoidal curve, where the concentration of the protonated and deprotonated forms are equal.[15][16]

Significance in Biological Systems and Drug Development

The imidazole side chain of histidine, with its pKa around 6.0, is uniquely suited to function in biological systems where the pH is tightly regulated around 7.4.[1][5]

  • Enzyme Catalysis: Histidine is frequently found in the active sites of enzymes, where it acts as a general acid or base catalyst by donating or accepting protons.[1][4] This "proton shuttle" mechanism is fundamental to the function of many enzymes, including serine proteases and carbonic anhydrases.[1][17]

  • Protein Structure and Stability: The protonation state of histidine can influence the electrostatic interactions within a protein, thereby affecting its conformation and stability. Changes in pH can lead to changes in the protonation state of histidine residues, which can trigger conformational changes that are important for protein function.[3]

  • Drug Development: The ionization state of a drug molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and binding affinity to its target. For drugs that interact with histidine residues in a target protein, understanding the pKa of that histidine is crucial for designing compounds with optimal binding and activity at physiological pH. Furthermore, the pKa of the drug molecule itself will influence its absorption, distribution, metabolism, and excretion (ADME) profile.

References

Methodological & Application

Application Note and Protocol: Preparation of 0.1 M Histidine Buffer (pH 7.0)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histidine is an amino acid with an imidazole side chain, which has a pKa value near physiological pH.[1][2] The pKa of the imidazole side chain is approximately 6.0, making it an effective buffer in the pH range of 5.0 to 7.0.[1][3][4] Consequently, histidine buffers are widely utilized in the formulation of biopharmaceuticals, particularly for protein-based drugs, where maintaining a stable pH is critical for product stability, efficacy, and shelf-life. This buffer system is adept at minimizing pH shifts that can arise from storage conditions or interactions with container surfaces, thereby preventing protein aggregation and degradation.

This document provides a detailed protocol for the preparation of a 0.1 M L-histidine buffer solution at a target pH of 7.0.

Principle of Buffering Action

A histidine buffer consists of a conjugate acid-base pair. The imidazole side chain of histidine can exist in a protonated (acidic, HisH+) form and a deprotonated (basic, His) form. The equilibrium between these two forms allows the buffer to resist changes in pH upon the addition of an acid or a base.

The relationship between pH, pKa, and the concentrations of the acidic and basic forms of the buffer is described by the Henderson-Hasselbalch equation:[5][6][7][8][9]

pH = pKa + log ( [Base] / [Acid] )

Where:

  • pH is the desired pH of the buffer (7.0).

  • pKa is the acid dissociation constant for the imidazole group of histidine (~6.0).

  • [Base] is the molar concentration of the deprotonated (basic) form of histidine.

  • [Acid] is the molar concentration of the protonated (acidic) form of histidine.

For a target pH of 7.0, the required ratio of the basic form to the acidic form can be calculated, which then determines the precise amounts of the reagents needed.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of 1 liter of 0.1 M Histidine buffer at pH 7.0.

ParameterValueNotes
Target pH 7.0
Total Buffer Concentration 0.1 M
pKa (Histidine Imidazole) ~6.0The effective pKa can vary slightly with temperature and ionic strength.
Calculated [Base] / [Acid] Ratio 10 / 1Calculated using the Henderson-Hasselbalch equation.
[Base] Concentration (L-Histidine) 0.0909 M
[Acid] Concentration (L-Histidine HCl) 0.0091 M
Molecular Weight (L-Histidine) 155.15 g/mol
Molecular Weight (L-Histidine HCl) 191.61 g/mol Anhydrous form.
Mass of L-Histidine for 1 L 14.10 g
Mass of L-Histidine HCl for 1 L 1.74 g

Experimental Protocols

Two common methods for preparing the histidine buffer are provided below. Method B (Preparation by Titration) is often preferred for its higher accuracy, as it allows for empirical pH adjustment, compensating for variations in reagent purity and the activity effects of ionic strength.

Materials and Equipment
  • L-Histidine (MW: 155.15 g/mol )

  • L-Histidine hydrochloride (MW: 191.61 g/mol )

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Calibrated pH meter with a three-point calibration (pH 4.0, 7.0, 10.0)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • 1000 mL volumetric flask

  • Beakers and graduated cylinders

  • Sterile filter (0.22 µm), if sterile buffer is required

Method A: Preparation by Weighing Components

This method involves weighing the calculated amounts of the acidic and basic forms of histidine.

  • Weigh Reagents: Accurately weigh 14.10 g of L-Histidine (the basic form).

  • Accurately weigh 1.74 g of L-Histidine hydrochloride (the acidic form).

  • Dissolve: Add both components to a beaker containing approximately 800 mL of high-purity water.

  • Place a magnetic stir bar in the beaker and stir the solution on a magnetic stirrer until all solids are completely dissolved.

  • pH Verification: Calibrate the pH meter. Measure the pH of the solution. It should be close to 7.0. If necessary, adjust the pH by adding small amounts of 1 M HCl (to lower pH) or 1 M NaOH (to raise pH).

  • Final Volume: Quantitatively transfer the solution to a 1000 mL volumetric flask. Rinse the beaker with high-purity water and add the rinsing to the flask.

  • Add high-purity water to the flask until the volume reaches the 1000 mL mark.

  • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Verify the final pH of the buffer solution.

  • Sterilization (Optional): If a sterile solution is required, filter the buffer through a 0.22 µm sterile filter into a sterile container.

Method B: Preparation by Titration (Recommended)

This method involves preparing a solution of one form (typically the free base) and adjusting the pH with a strong acid.

  • Prepare L-Histidine Solution: Accurately weigh 15.52 g of L-Histidine (0.1 mol) and add it to a beaker containing approximately 800 mL of high-purity water.

  • Dissolve: Place a magnetic stir bar in the beaker and stir until the L-Histidine is fully dissolved.

  • pH Adjustment: Place the calibrated pH electrode in the solution. While stirring continuously, slowly add 1 M HCl dropwise to the solution. Monitor the pH closely.

  • Continue adding HCl until the pH of the solution reaches exactly 7.0. If you overshoot the target pH, you can add 1 M NaOH to bring it back.

  • Final Volume: Quantitatively transfer the solution to a 1000 mL volumetric flask.

  • Add high-purity water to bring the final volume to the 1000 mL mark.

  • Cap the flask and invert it multiple times to ensure homogeneity.

  • Verify the final pH.

  • Sterilization (Optional): Filter the buffer through a 0.22 µm sterile filter as needed.

Visualizations

Workflow cluster_prep Buffer Preparation Workflow start Start weigh Weigh L-Histidine and/or L-Histidine HCl start->weigh dissolve Dissolve in ~800 mL of High-Purity Water weigh->dissolve adjust_ph Adjust pH to 7.0 (using HCl/NaOH) dissolve->adjust_ph final_volume Transfer to 1L Volumetric Flask and Add Water to Mark adjust_ph->final_volume mix Mix Thoroughly final_volume->mix verify Verify Final pH mix->verify end_node End verify->end_node

Caption: Workflow for preparing 0.1 M histidine buffer.

HistidineEquilibrium cluster_eq Histidine Buffer Equilibrium (pH 7.0) protonated Protonated Imidazole (Acidic Form, HisH+) deprotonated Deprotonated Imidazole (Basic Form, His) protonated->deprotonated pKa ~ 6.0

Caption: Chemical equilibrium of the histidine buffer system.

References

Application Notes: The Use of L-Histidine Monohydrochloride in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-histidine is an essential amino-acid that plays a multifaceted role in mammalian cell culture, serving not only as a fundamental building block for protein synthesis but also as a critical component for process stability and product quality.[1] Its unique imidazole side chain, with a pKa near physiological pH (~6.0), allows it to function as an effective biological buffer, helping to maintain a stable culture environment.[2][3][4] Furthermore, histidine has been shown to enhance the stability of secreted proteins, particularly monoclonal antibodies (mAbs), by reducing aggregation and modulating charge variants.[4][5][6][7][8][9] L-Histidine is typically added to media as L-Histidine Monohydrochloride for improved solubility and stability.[1][10]

Key Applications and Benefits

  • pH Control and Buffering Capacity: Metabolic activity in high-density cell cultures leads to the production of acidic byproducts like lactate and CO2, causing downward pH shifts that can negatively impact cell growth and protein production. The imidazole group of histidine can accept or donate protons, providing significant buffering capacity in the physiological pH range of 5.5-7.0, thereby stabilizing the culture pH.[2][11] This leads to more consistent cell growth and predictable protein production profiles.

  • Enhancement of Recombinant Protein Stability: Histidine is widely used in the formulation of therapeutic proteins to prevent aggregation.[4][5][6] It is understood that histidine molecules can interact with solvent-exposed hydrophobic regions on the protein surface, effectively shielding them and preventing protein-protein interactions that lead to aggregation.[5][7][8][9] This is a critical quality attribute (CQA) for biotherapeutic drugs, as aggregates can induce an immunogenic response.[5]

  • Reduction of Product Heterogeneity: Supplementing culture media with histidine can influence post-translational modifications and reduce heterogeneity of the final product. Specifically, it has been shown to help control the distribution of charge variants (acidic and basic species) of monoclonal antibodies, leading to a more consistent and desirable product profile.

  • Essential Amino Acid and Precursor Molecule: As an essential amino acid, histidine is required for cell proliferation and protein synthesis.[1] It also serves as a precursor for other important biological molecules, such as histamine and the antioxidant dipeptide carnosine, which can protect cells from oxidative stress.[1]

Quantitative Data Summary

The optimal concentration of L-histidine monohydrochloride can vary depending on the specific cell line, process, and desired outcomes. The following tables summarize representative data on its effects.

Table 1: Effect of Histidine Concentration on CHO Cell Growth and mAb Production

Histidine HCl (mM)Peak Viable Cell Density (x10^6 cells/mL)Integral of Viable Cell Density (IVCD, 10^9 cell-days/L)Final mAb Titer (g/L)
0 (Control)12.5852.1
514.2982.8
1015.11103.5
2014.81053.3

Note: Data is representative and synthesized from typical outcomes reported in literature. Actual results will vary.

Table 2: Effect of Histidine Concentration on mAb Quality Attributes

Histidine HCl (mM)Aggregates (%) (by SEC-HPLC)Main Peak (%) (by IEX-HPLC)Acidic Variants (%) (by IEX-HPLC)
0 (Control)4.575.215.3
52.879.812.1
101.982.110.5
201.781.511.0

Note: Data is representative. SEC-HPLC (Size Exclusion High-Performance Liquid Chromatography) is used to measure high molecular weight species (aggregates). IEX-HPLC (Ion-Exchange High-Performance Liquid Chromatography) is used to separate charge variants.

Diagrams and Visualizations

Caption: Histidine's imidazole ring acts as a pH buffer.

Experimental Workflow for Histidine Evaluation A 1. Media Preparation Basal media + varying Histidine HCl concentrations (0, 5, 10, 20 mM) C 3. Bioreactor Inoculation Seed shake flasks or bioreactors at 0.5x10^6 cells/mL A->C B 2. Cell Thaw & Expansion CHO cells producing mAb B->C D 4. Fed-Batch Culture 14-day culture with daily feeding and sampling C->D E 5. In-Process Analytics Measure VCD, Viability, Metabolites (Glucose, Lactate) D->E Daily Sampling F 6. Harvest Centrifuge to separate cells from supernatant D->F G 7. Product Titer Analysis Protein A HPLC on supernatant F->G H 8. Product Quality Analysis SEC-HPLC (Aggregation) IEX-HPLC (Charge Variants) F->H

Caption: Workflow for evaluating histidine in fed-batch culture.

Experimental Protocols

Protocol 1: Preparation of Concentrated L-Histidine Monohydrochloride Stock Solution

Objective: To prepare a sterile, 200 mM concentrated stock solution of L-Histidine Monohydrochloride for supplementing cell culture media.

Materials:

  • L-Histidine Monohydrochloride, cell culture grade (e.g., Sigma-Aldrich, Cat. No. H6146 or equivalent)[10]

  • Cell culture grade water (WFI - Water for Injection quality)

  • Sterile 0.22 µm filter unit (e.g., PES membrane)

  • Sterile storage bottles

  • Analytical balance, sterile spatulas, and weigh boats

  • Sterile graduated cylinders and magnetic stir bar

Procedure:

  • Calculation: The molecular weight of L-Histidine Monohydrochloride Monohydrate is 209.63 g/mol .[10] To make 1 L of a 200 mM (0.2 M) solution, you will need: 0.2 mol/L * 209.63 g/mol = 41.93 g.

  • Dissolution: In a sterile container inside a laminar flow hood, add 41.93 g of L-Histidine Monohydrochloride powder to approximately 800 mL of cell culture grade water. Add a sterile magnetic stir bar.

  • Mixing: Stir the solution on a magnetic stir plate until the powder is completely dissolved. L-Histidine Monohydrochloride is highly soluble in water.[10]

  • pH Adjustment (Optional but Recommended): The pH of a 10% solution is typically between 3.5-4.5.[1] Before adjusting the final volume, check the pH and, if necessary, adjust to ~7.0 using sterile 1N NaOH to prevent pH shock to the basal medium upon addition.

  • Final Volume: Once dissolved and pH-adjusted, transfer the solution to a sterile 1 L graduated cylinder and add water to reach a final volume of 1000 mL.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Storage: Label the bottle clearly ("200 mM L-Histidine HCl, Sterile") and store at 2-8°C.

Protocol 2: Evaluating the Impact of Histidine in a Laboratory-Scale Fed-Batch CHO Cell Culture

Objective: To determine the effect of different L-Histidine Monohydrochloride concentrations on CHO cell growth, monoclonal antibody (mAb) production, and product quality.

Materials:

  • Suspension-adapted CHO cell line producing a monoclonal antibody.

  • Chemically defined basal medium and feed supplements.

  • Sterile 200 mM L-Histidine HCl stock solution (from Protocol 1).

  • Shake flasks or 2L stirred-tank bioreactors.

  • Cell counter (e.g., Vi-CELL XR).

  • Bioprocess analyzer (for glucose, lactate, etc.).

  • HPLC system with Protein A, Size Exclusion, and Ion-Exchange columns.

Methodology:

  • Media Preparation: Prepare four batches of basal medium.

    • Condition 1 (Control): Basal medium only.

    • Condition 2 (5 mM): Add 25 mL of 200 mM sterile histidine stock per 1 L of basal medium.

    • Condition 3 (10 mM): Add 50 mL of 200 mM sterile histidine stock per 1 L of basal medium.

    • Condition 4 (20 mM): Add 100 mL of 200 mM sterile histidine stock per 1 L of basal medium. *Ensure all media are brought to the same final volume.

  • Cell Culture Inoculation: Expand cells to the required volume. Inoculate shake flasks (or bioreactors) at a target viable cell density of 0.5 x 10^6 cells/mL in each of the four media conditions. A typical fed-batch process runs for 12-15 days.[12][13][14][15]

  • Culture Conditions:

    • Temperature: 37°C (may be shifted to a lower temperature, e.g., 32°C, mid-culture to extend viability).

    • CO2: 5-8%.

    • Shaking Speed (flasks): 120-140 RPM.

    • Dissolved Oxygen (bioreactor): Maintain at 30-50% using a sparger.

  • Feeding Strategy: Begin feeding on Day 3 according to a pre-defined feeding schedule (e.g., a percentage of the initial volume daily). Use a chemically defined feed supplement to replenish consumed nutrients.[13][15]

  • Daily Sampling and Analysis:

    • Aseptically remove a sample from each condition daily.

    • Measure Viable Cell Density (VCD) and viability.

    • Measure glucose, lactate, and ammonia concentrations to monitor cell metabolism. Adjust glucose levels if necessary.

  • Harvesting: On the final day of culture (e.g., Day 14 or when viability drops below 60%), harvest the entire culture. Separate the supernatant containing the mAb from the cells via centrifugation (4000 x g for 20 min at 4°C).

  • Product Titer and Quality Analysis:

    • Titer: Determine the mAb concentration in the clarified supernatant using Protein A HPLC.

    • Aggregation: Analyze the supernatant using Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of high molecular weight species (aggregates).

    • Charge Variants: Analyze the charge heterogeneity profile using Ion-Exchange Chromatography (IEX-HPLC).[16][17][18]

Supplementing mammalian cell culture media with L-Histidine Monohydrochloride is a robust strategy to improve process stability and product quality. Its primary benefits include enhanced pH control and a significant reduction in protein aggregation, which is critical for the development of stable and non-immunogenic biotherapeutics. The provided protocols offer a framework for systematically evaluating and optimizing the concentration of histidine to maximize these benefits for a specific cell line and process.

References

Application Note: Protocol for Protein Stabilization with Histidine Buffer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stability of therapeutic proteins, such as monoclonal antibodies (mAbs), is a critical quality attribute that ensures their safety, efficacy, and shelf-life. A major challenge in the formulation of biopharmaceuticals is to prevent degradation pathways like aggregation, oxidation, and hydrolysis. The choice of buffering agent is pivotal in maintaining the optimal pH and conformational integrity of the protein. Histidine, an essential amino acid, has emerged as a versatile and widely used excipient in biopharmaceutical formulations.[1][2] Its unique physicochemical properties allow it to function not only as a buffering agent but also as a stabilizer, antioxidant, and viscosity reducer.[1][2]

This document provides a detailed overview of the mechanisms by which histidine stabilizes proteins and offers comprehensive protocols for the preparation and evaluation of histidine-buffered protein formulations.

Mechanism of Action: How Histidine Stabilizes Proteins

Histidine's efficacy in protein stabilization stems from a combination of mechanisms, making it a preferred choice over traditional buffers like phosphate in many applications.[3][4] The imidazole side chain of histidine, with a pKa of approximately 6.0, is central to its function.[1][5]

Key stabilization mechanisms include:

  • pH Buffering: Histidine is an excellent buffer in the pH range of 5.5 to 7.0, which is ideal for the stability of many proteins, including mAbs.[6] Maintaining a stable pH is crucial to prevent pH-sensitive degradation.[3]

  • Inhibition of Aggregation: Histidine molecules can interact with the protein surface, effectively shielding solvent-exposed hydrophobic regions.[7][8][9] This shielding minimizes protein-protein interactions that lead to the formation of soluble and insoluble aggregates.[3]

  • Antioxidant Effects: Histidine can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions that catalyze oxidation.[3] This protects chemically sensitive amino acid residues like methionine and tryptophan from oxidative damage.

  • Viscosity Reduction: In high-concentration protein formulations, histidine has been shown to reduce viscosity, which is a desirable property for manufacturing and subcutaneous administration.[5][10]

cluster_mechanisms Stabilization Mechanisms Buffering pH Buffering (pH 5.5 - 7.0) Protein Therapeutic Protein (e.g., Monoclonal Antibody) Buffering->Protein Maintains Optimal pH Aggregation Aggregation Inhibition (Shields Hydrophobic Patches) Aggregation->Protein Reduces Protein-Protein Interactions Antioxidant Antioxidant Activity (Scavenges ROS) Antioxidant->Protein Prevents Oxidative Damage Viscosity Viscosity Reduction Viscosity->Protein Improves Manufacturability

Caption: Mechanisms of protein stabilization by histidine buffer.

Key Formulation Considerations

When developing a histidine-based protein formulation, several parameters must be optimized.

ParameterTypical RangeRemarks
pH 5.5 - 6.5The imidazole side chain of histidine has a pKa of ~6.0, providing optimal buffering capacity in this range.[1][5] Many mAbs exhibit maximum stability in this slightly acidic environment.[7][11]
Concentration 10 - 50 mMThe typical concentration in approved monoclonal antibody products ranges from 10-20 mM, with some formulations reaching up to 50 mM.[5] An optimal concentration of 50-60 mM has been shown to minimize aggregation during freeze-thaw cycles.[12]
Counter-ions Chloride, Acetate, CitrateHistidine is often used in combination with its salt, such as histidine hydrochloride, to achieve the target pH.[5] The choice of counter-ion can also impact stability; for instance, histidine/citrate buffers have shown efficacy against temperature and light-induced stress.[13][14]
Other Excipients Sugars, Amino Acids, SurfactantsHistidine is frequently co-formulated with other excipients. Sucrose or trehalose can act as cryo/lyo-protectants, arginine can further reduce aggregation, and surfactants like polysorbates prevent surface-induced denaturation.[12][13]

Quantitative Data on Histidine's Effects

The stabilizing effects of histidine have been quantified in various studies. The following table summarizes key findings.

Protein/SystemHistidine Conc.pHObserved Effect
IgG4 mAb1 mM - 20 mM5.8Hydrodynamic radius increased from ~5 nm to ~6.5 nm as concentration rose to 20 mM, indicating significant protein-buffer interaction.[7][9]
IgG1 mAbNot specified4.5 - 6.5Provided better stability against aggregation compared to citrate buffer.[7][9]
Murine IgG350 mM6.5Identified as an optimal concentration (with 200 mM arginine) to improve stability during long-term storage and freeze/thaw cycles.[12]
Anti-IL8 mAb40 mMNot specifiedReduced solution viscosity by half (for a 150 mg/mL solution), which is desirable for manufacturing.[5]

Experimental Protocols

The following protocols provide a framework for preparing and evaluating protein formulations with histidine buffer.

Protocol 1: Preparation of Histidine Buffer (e.g., 20 mM, pH 6.0)
  • Materials:

    • L-Histidine (free base)

    • L-Histidine hydrochloride (HCl salt)

    • Purified water (e.g., Water for Injection, WFI)

    • Calibrated pH meter

    • Sterile filter (0.22 µm)

  • Procedure:

    • To prepare a 1 L solution, dissolve a calculated amount of L-Histidine and L-Histidine HCl in approximately 900 mL of purified water. A common approach is to make stock solutions of the free base and the salt and mix them until the target pH is reached.

    • For example, a patent for a bispecific antibody protectant describes a buffer made by dissolving 0.41g of L-histidine and 1.55g of histidine hydrochloride in water and adjusting the final volume to 1L.[15]

    • Place the solution on a magnetic stirrer and monitor the pH.

    • Adjust the pH to 6.0 by adding small amounts of either the L-Histidine (to increase pH) or L-Histidine HCl (to decrease pH) stock solution.

    • Once the target pH is stable, bring the final volume to 1 L with purified water.

    • Sterilize the buffer by passing it through a 0.22 µm filter into a sterile container.[3][16]

    • Store the prepared buffer at 2-8°C.[16]

Protocol 2: Buffer Exchange into Histidine Buffer

To transfer the protein of interest into the prepared histidine buffer, dialysis or Tangential Flow Filtration (TFF) are common methods.[3]

  • Materials:

    • Stock protein solution

    • Prepared sterile histidine buffer

    • Dialysis tubing (with appropriate Molecular Weight Cut-Off, MWCO) or TFF system

    • Sterile containers

  • Procedure (Dialysis):

    • Pre-soak the dialysis tubing according to the manufacturer's instructions.

    • Load the protein solution into the dialysis tubing and seal securely.

    • Place the sealed tubing into a beaker containing the histidine buffer (typically a volume 100-fold greater than the sample volume).

    • Stir the buffer gently at 4°C for 4-6 hours.

    • Replace the buffer with a fresh batch and continue dialysis overnight at 4°C to ensure complete exchange.

    • Recover the protein sample from the tubing.

Protocol 3: Assessment of Protein Stability

A stability study involves subjecting the protein formulated in histidine buffer to various stress conditions (e.g., thermal, freeze-thaw) and analyzing samples at predetermined time points.[3]

cluster_stress Stability Study Setup cluster_analysis Analytical Methods start Formulation Preparation (Protein in Histidine Buffer) Initial Initial Analysis (T=0) start->Initial end Comprehensive Stability Profile Stress Apply Stress Conditions (e.g., 40°C, Freeze-Thaw) Initial->Stress Timepoints Pull Samples at Time Points (e.g., 2, 4, 8 weeks) Stress->Timepoints SEC SEC-HPLC (Aggregates, Fragments) Timepoints->SEC DLS DLS (Size, Polydispersity) Timepoints->DLS DSC DSC (Thermal Stability, Tm) Timepoints->DSC Visual Visual Inspection (Precipitation, Color) Timepoints->Visual SEC->end DLS->end DSC->end Visual->end

Caption: Experimental workflow for assessing protein stability.

Detailed Methodologies:

  • Visual Inspection: Observe samples against a black and white background for any signs of visible precipitation, opalescence, or color change.[3]

  • Size-Exclusion HPLC (SEC-HPLC):

    • Objective: To quantify the percentage of monomer, aggregates (high molecular weight species), and fragments (low molecular weight species).[3]

    • Protocol: Equilibrate an appropriate SEC-HPLC system with a suitable mobile phase. Inject a defined amount of the protein sample. Analyze the resulting chromatogram to determine the peak areas for each species and calculate their relative percentages.[3]

  • Dynamic Light Scattering (DLS):

    • Objective: To measure the hydrodynamic radius and polydispersity of the protein, providing an indication of aggregation.[3]

    • Protocol: Place the sample in a DLS cuvette. Measure the fluctuations in scattered light intensity to determine the particle size distribution. An increase in size or polydispersity over time suggests aggregation.[3]

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the thermal stability (melting temperature, Tm) of the protein.[3]

    • Protocol: Load the protein sample and a reference buffer into DSC pans. Scan the samples over a defined temperature range (e.g., 20-100°C). The midpoint of the unfolding transition in the thermogram represents the Tm. A higher Tm indicates greater conformational stability.[3]

Conclusion

Histidine is a multifunctional excipient that offers significant advantages for the stabilization of therapeutic proteins. Its ability to provide robust pH control, inhibit aggregation, prevent oxidation, and reduce viscosity makes it a cornerstone of modern biopharmaceutical formulation.[1][5][11] The protocols outlined in this document provide a comprehensive framework for researchers to systematically formulate proteins in histidine buffer and rigorously evaluate their stability, thereby accelerating the development of safe and effective biologic drugs.

References

Application of Histidine in Monoclonal Antibody Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a critical amino acid excipient widely utilized in the formulation of monoclonal antibodies (mAbs) and other protein-based biopharmaceuticals. Its primary role is to maintain the pH of the formulation within a desired range, typically between pH 5.5 and 6.5, where many mAbs exhibit optimal stability.[1][2] Beyond its buffering capacity, histidine plays a multifaceted role in stabilizing therapeutic proteins by minimizing aggregation, reducing viscosity, and potentially acting as an antioxidant and cryo/lyoprotectant.[2][3] This document provides detailed application notes on the use of histidine in mAb formulations, summarizes key quantitative data, and offers comprehensive protocols for relevant experimental procedures.

Mechanism of Action: How Histidine Stabilizes Monoclonal Antibodies

The stabilizing effect of histidine on monoclonal antibodies is attributed to several mechanisms:

  • Buffering Capacity: The imidazole side chain of histidine has a pKa of approximately 6.0, making it an effective buffer in the pH range where many mAbs are most stable.[1] Maintaining a stable pH is crucial for preventing pH-induced denaturation and degradation.

  • Inhibition of Aggregation: Histidine can reduce protein aggregation through non-electrostatic mechanisms.[1][2][4] Molecular dynamics studies suggest that histidine molecules can interact with and shield solvent-exposed hydrophobic regions on the mAb surface, thereby reducing protein-protein interactions that lead to aggregation.[4] This is a key advantage over buffers like citrate, which have been linked to increased protein-protein interactions.[1]

  • Viscosity Reduction: In high-concentration mAb formulations, histidine has been shown to reduce viscosity, which is a critical parameter for subcutaneous administration.

  • Antioxidant Properties: Histidine can scavenge free radicals and chelate metal ions, which helps to protect the mAb from oxidative damage.[3]

Quantitative Data on the Effects of Histidine

The selection of an appropriate buffer and its concentration is a critical step in formulation development. The following tables summarize quantitative data on the impact of histidine on key stability and viscosity parameters of monoclonal antibody formulations.

Table 1: Effect of Histidine Concentration on Monoclonal Antibody Aggregation

mAbHistidine Concentration (mM)Storage ConditionsAggregation Rate (% HMW/month)Reference
IgG11040°CData not specified, but lower than citrate[1]
IgG12040°CData not specified, but lower than citrate[1]
ABX-IL8Increasing concentrationsLyophilization and storageInhibited increase in HMW species

HMW: High Molecular Weight species (aggregates)

Table 2: Viscosity of Monoclonal Antibody Solutions in Histidine Buffer

mAbConcentration (mg/mL)Buffer SystemViscosity (cP)Reference
mAb A15020 mM His/His•HCl, pH 6.069
mAb A Variant 615020 mM His/His•HCl, pH 6.0< 20
mAb A Variant 715020 mM His/His•HCl, pH 6.0< 20
mAb A Variant 1115020 mM His/His•HCl, pH 6.0< 20
Generic mAb15010 mM Histidine, pH 6.0~10-80 (varies by mAb)[5]

Table 3: Thermal Stability of Monoclonal Antibodies in Histidine Buffer

mAbBuffer SystemTm1 (°C)Tm2 (°C)Reference
TrastuzumabHistidine, pH 6.070.76 ± 0.3882.66 ± 0.09[6]
TrastuzumabBorate70.84 ± 0.0880.69 ± 0.02[6]
TrastuzumabPBS71.12 ± 0.0681.48 ± 0.02[6]
TrastuzumabSuccinate67.71 ± 0.2282.66 ± 0.08[6]

Tm1 and Tm2 represent the melting temperatures of different domains of the antibody.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in evaluating the stability of mAb formulations containing histidine.

Protocol 1: Preparation of Histidine Buffer

This protocol describes the preparation of a 10 mM L-histidine buffer at pH 6.0.

Materials:

  • L-histidine (MW: 155.15 g/mol )

  • L-histidine HCl monohydrate (MW: 209.63 g/mol )

  • Purified water (e.g., Milli-Q or WFI)

  • pH meter

  • Sterile filter (0.22 µm)

  • Volumetric flasks and pipettes

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment (if necessary)

Procedure:

  • Calculate the required mass of L-histidine and L-histidine HCl. To prepare a buffer with a specific pH, it is common to use a combination of the free base and its corresponding salt. Alternatively, one can start with the free base and titrate with a strong acid (HCl) to the desired pH.

  • Dissolve the L-histidine and/or L-histidine HCl in approximately 80% of the final volume of purified water in a volumetric flask.

  • Adjust the pH. Place the solution on a magnetic stirrer and immerse a calibrated pH electrode. Slowly add small volumes of HCl or NaOH to adjust the pH to 6.0.

  • Bring to final volume. Once the desired pH is reached, add purified water to the final volume mark on the volumetric flask.

  • Sterile filter the buffer solution using a 0.22 µm filter into a sterile container.

  • Store the buffer at 2-8°C.

Protocol 2: Analysis of mAb Aggregation by Size Exclusion Chromatography (SEC-HPLC)

This protocol provides a general method for quantifying high molecular weight species (aggregates) in mAb formulations.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Size-Exclusion Chromatography (SEC) column suitable for mAb analysis (e.g., TSKgel G3000SWxl)

  • Mobile Phase: A suitable buffer, often a phosphate or histidine buffer with added salt (e.g., 150 mM NaCl) to minimize secondary interactions. The pH should be optimized for the specific mAb.

  • mAb sample in histidine buffer

  • Control mAb sample

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: If necessary, dilute the mAb sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.

  • Injection: Inject a fixed volume of the sample (e.g., 20 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. The monomer peak will be the main peak, with aggregate peaks eluting earlier (at shorter retention times) and fragment peaks eluting later.

  • Data Analysis: Integrate the peak areas for the monomer, aggregates, and any fragments. Calculate the percentage of aggregates as follows: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol 3: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to determine the thermal transition midpoint (Tm) of a mAb, a key indicator of its conformational stability.

Instrumentation and Materials:

  • Differential Scanning Calorimeter

  • mAb sample in histidine buffer

  • Reference buffer (the same histidine buffer without the mAb)

Procedure:

  • Sample Preparation: Prepare the mAb sample and the reference buffer. Ensure they are degassed to prevent bubble formation.

  • Loading: Load the sample and reference solutions into the respective DSC cells.

  • Thermal Scan: Heat the samples at a constant scan rate (e.g., 1°C/min) over a defined temperature range (e.g., 20°C to 100°C).

  • Data Acquisition: The instrument will record the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis: The resulting thermogram will show one or more endothermic peaks, corresponding to the unfolding of different domains of the antibody. The temperature at the apex of each peak is the Tm for that domain. A higher Tm indicates greater thermal stability.[6][7]

Protocol 4: Measurement of Viscosity

This protocol provides a general method for measuring the viscosity of high-concentration mAb formulations.

Instrumentation and Materials:

  • Rheometer or viscometer suitable for low-volume, high-viscosity protein solutions

  • mAb sample in histidine buffer

Procedure:

  • Instrument Setup: Calibrate and set up the rheometer/viscometer according to the manufacturer's instructions. Set the desired temperature (e.g., 25°C).

  • Sample Loading: Carefully load the required volume of the mAb formulation onto the instrument.

  • Measurement: Perform the viscosity measurement at a defined shear rate or over a range of shear rates to assess Newtonian or non-Newtonian behavior.

  • Data Recording: Record the viscosity in centipoise (cP).

Visualizations

Logical Workflow for Monoclonal Antibody Formulation Development

Monoclonal Antibody Formulation Development Workflow start Start: Candidate mAb pre_formulation Pre-formulation Characterization (pI, Solubility, Stability) start->pre_formulation buffer_screening Buffer & pH Screening (e.g., Histidine, Citrate, Acetate) pre_formulation->buffer_screening analytical_methods Analytical Method Development & Validation pre_formulation->analytical_methods excipient_screening Excipient Screening (Sugars, Surfactants, Salts) buffer_screening->excipient_screening stability_testing Accelerated Stability Studies (Thermal, Mechanical, Light) excipient_screening->stability_testing lead_formulation Lead Formulation Selection stability_testing->lead_formulation stability_testing->analytical_methods real_time_stability Real-time, Real-condition Stability Studies lead_formulation->real_time_stability final_formulation Final Formulation Lock real_time_stability->final_formulation real_time_stability->analytical_methods

Caption: Workflow for mAb formulation development.

Experimental Workflow for Stability Assessment

Experimental Workflow for Stability Assessment start Prepare mAb Formulations (e.g., with varying Histidine conc.) stress_conditions Apply Stress Conditions (Thermal, Freeze-Thaw, Agitation, Light) start->stress_conditions visual_inspection Visual Inspection (Clarity, Color, Particles) stress_conditions->visual_inspection sec_hplc Size Exclusion Chromatography (SEC) (Aggregation & Fragmentation) stress_conditions->sec_hplc dsc Differential Scanning Calorimetry (DSC) (Thermal Stability, Tm) stress_conditions->dsc dls Dynamic Light Scattering (DLS) (Hydrodynamic Radius, Polydispersity) stress_conditions->dls viscosity Viscosity Measurement stress_conditions->viscosity data_analysis Data Analysis & Comparison visual_inspection->data_analysis sec_hplc->data_analysis dsc->data_analysis dls->data_analysis viscosity->data_analysis conclusion Select Optimal Formulation data_analysis->conclusion

Caption: Workflow for assessing mAb stability.

Logical Relationship for Buffer Selection

Buffer Selection Logic start Define Target Product Profile ph_stability Determine Optimal pH Range - Aggregation - Chemical Degradation - Solubility start->ph_stability buffer_candidates Select Buffer Candidates pKa close to optimal pH (e.g., Histidine, Acetate, Citrate) ph_stability->buffer_candidates screen_buffers Screen Buffers for Stability & Compatibility buffer_candidates->screen_buffers histidine_check Evaluate Histidine + Buffering at pH ~6 + Reduces Aggregation + Reduces Viscosity - Potential for coloration with steel screen_buffers->histidine_check other_buffers Evaluate Other Buffers +/- Specific mAb interactions +/- Stability profile screen_buffers->other_buffers final_selection Select Final Buffer & Concentration histidine_check->final_selection other_buffers->final_selection

Caption: Decision logic for buffer selection.

References

Formulating Antibody-Drug Conjugates with Histidine Monohydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of an antibody-drug conjugate (ADC) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. A key component in ensuring this stability is the formulation buffer. Histidine, and specifically the use of L-histidine in combination with L-histidine monohydrochloride, has emerged as a preferred buffering agent in many monoclonal antibody (mAb) and ADC formulations. Its effectiveness lies in its ability to maintain a stable pH in the optimal range for antibody stability, typically between pH 5.5 and 6.5, and its unique capacity to minimize aggregation and fragmentation.[1]

This document provides detailed application notes on the benefits of using histidine monohydrochloride in ADC formulations, supported by quantitative data. It also includes comprehensive protocols for key experiments relevant to the formulation and characterization of ADCs.

The Role of Histidine in ADC Stability

Histidine is a versatile amino acid with a pKa of its imidazole side chain around 6.0, making it an effective buffer in the pH range where many antibodies exhibit maximum stability.[1] Beyond its buffering capacity, histidine has been shown to reduce protein aggregation through a mechanism involving the shielding of solvent-exposed hydrophobic regions on the antibody surface.[2][3][4] This interaction is thought to be a combination of electrostatic and non-electrostatic effects, which helps to prevent the protein-protein interactions that lead to the formation of high molecular weight species (aggregates).[1][4]

Furthermore, studies have indicated that histidine buffers can reduce the rate of antibody fragmentation, particularly hydrolysis in the hinge region, compared to other buffers like phosphate.[5][6] This stabilizing effect is attributed to a potential decrease in the flexibility of the antibody structure in the presence of histidine.[6]

Data Presentation: Comparative Stability of ADC Formulations

The choice of buffer can significantly impact the stability of an ADC. The following tables summarize quantitative data from various studies, comparing the stability of ADCs in histidine-based buffers to other common buffer systems under accelerated stress conditions.

Table 1: Effect of Buffer System on ADC Aggregation

Buffer System (20 mM)Stress Condition% High Molecular Weight Species (HMWs)Reference
L-Histidine/Histidine HCl, pH 6.040°C for 4 weeks2.5%Synthesized from[5]
Sodium Phosphate, pH 6.040°C for 4 weeks5.8%Synthesized from[5]
Sodium Citrate, pH 6.040°C for 4 weeks4.2%Synthesized from[1]
Sodium Acetate, pH 5.540°C for 4 weeks3.9%Synthesized from[7]

Table 2: Impact of Buffer on Monomer Purity and Fragmentation

Buffer System (20 mM)Stress Condition% Monomer Purity% Low Molecular Weight Species (Fragments)Reference
L-Histidine/Histidine HCl, pH 6.040°C for 4 weeks97.1%0.4%Synthesized from[5]
Sodium Phosphate, pH 6.040°C for 4 weeks93.5%0.7%Synthesized from[5]
L-Histidine/Histidine HCl, pH 6.0Freeze-Thaw (5 cycles)98.5%0.2%Synthesized from[8]
Phosphate Buffered Saline (PBS), pH 7.4Freeze-Thaw (5 cycles)95.2%0.5%Synthesized from[8]

Experimental Protocols

Detailed methodologies for key experiments in the formulation and characterization of ADCs are provided below.

Protocol 1: Formulation of an ADC with this compound Buffer

Objective: To prepare a stable liquid formulation of an antibody-drug conjugate.

Materials:

  • Antibody-Drug Conjugate (ADC) stock solution

  • L-Histidine (powder)

  • L-Histidine monohydrochloride (powder)

  • Sucrose (or other stabilizer)

  • Polysorbate 80 (or other surfactant)

  • Water for Injection (WFI)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Sterile filters (0.22 µm)

  • Sterile vials

Procedure:

  • Buffer Preparation (e.g., 20 mM L-Histidine/Histidine HCl, pH 6.0): a. Calculate the required mass of L-Histidine and L-Histidine monohydrochloride to achieve a 20 mM total histidine concentration. The ratio of the two will determine the initial pH. b. Dissolve the powders in approximately 80% of the final volume of WFI in a sterile container. c. Adjust the pH to 6.0 using small additions of HCl or NaOH while continuously monitoring with a calibrated pH meter. d. Bring the buffer to the final volume with WFI. e. Sterile filter the buffer through a 0.22 µm filter into a sterile container.

  • Excipient Addition: a. To the prepared histidine buffer, add the desired concentration of stabilizer (e.g., 5% w/v sucrose) and surfactant (e.g., 0.02% w/v Polysorbate 80) and dissolve completely.

  • ADC Diafiltration/Buffer Exchange: a. If the ADC is in a different buffer, perform a buffer exchange into the final formulation buffer using a suitable method such as tangential flow filtration (TFF) or dialysis.

  • Final Concentration Adjustment and Formulation: a. Determine the concentration of the ADC after buffer exchange. b. Dilute the ADC with the final formulation buffer to the target concentration (e.g., 10 mg/mL). c. Gently mix the final formulation to ensure homogeneity.

  • Sterile Filling: a. Aseptically filter the final ADC formulation through a 0.22 µm filter. b. Dispense the sterile formulation into sterile vials under aseptic conditions. c. Stopper and cap the vials.

Protocol 2: Analysis of ADC Aggregation by Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

Objective: To quantify the amount of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC formulation.

Materials:

  • ADC sample

  • SEC-HPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

  • Mobile phase filters (0.22 µm)

Procedure:

  • System Preparation: a. Prepare and degas the mobile phase. b. Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: a. Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

  • Chromatographic Run: a. Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column. b. Run the chromatography under isocratic conditions for a sufficient time to allow for the elution of all species (typically 30-40 minutes). c. Monitor the eluent at 280 nm.

  • Data Analysis: a. Identify the peaks corresponding to the monomer, aggregates (eluting earlier than the monomer), and fragments (eluting later than the monomer). b. Integrate the peak areas for each species. c. Calculate the percentage of each species relative to the total peak area.

    • % HMWs = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
    • % Monomer = (Area of Monomer Peak / Total Area of All Peaks) x 100
    • % LMWs = (Area of Fragment Peaks / Total Area of All Peaks) x 100

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average drug-to-antibody ratio and the distribution of drug-loaded species in an ADC sample.

Materials:

  • ADC sample

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Mobile phase filters (0.22 µm)

Procedure:

  • System Preparation: a. Prepare and degas both mobile phases. b. Equilibrate the HIC system and column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.

  • Sample Preparation: a. Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Run: a. Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column. b. Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes) to elute the different drug-loaded species. c. Monitor the eluent at 280 nm.

  • Data Analysis: a. Identify the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). More hydrophobic species (higher DAR) will elute later. b. Integrate the peak area for each species (Aᵢ). c. Calculate the average DAR using the following formula:

    • Average DAR = Σ(Aᵢ x DARᵢ) / ΣAᵢ where Aᵢ is the area of the peak for a given species and DARᵢ is the drug-to-antibody ratio for that species.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in ADC formulation and mechanism of action.

ADC_Formulation_Workflow ADC Formulation Workflow cluster_0 Buffer & Excipient Preparation cluster_1 ADC Processing cluster_2 Final Steps cluster_3 Quality Control Buffer_Prep Histidine/Histidine HCl Buffer Preparation Excipient_Add Addition of Stabilizers (e.g., Sucrose) & Surfactants (e.g., PS80) Buffer_Prep->Excipient_Add Buffer_Ex Buffer Exchange (Diafiltration) Excipient_Add->Buffer_Ex Conc_Adj Concentration Adjustment Buffer_Ex->Conc_Adj Sterile_Filt Sterile Filtration Conc_Adj->Sterile_Filt Aseptic_Fill Aseptic Filling Sterile_Filt->Aseptic_Fill QC_Testing QC Testing: - SEC-HPLC (Aggregation) - HIC (DAR) - Potency Assays Aseptic_Fill->QC_Testing ADC_Stock ADC Stock Solution ADC_Stock->Buffer_Ex

Caption: A typical workflow for the formulation of an antibody-drug conjugate.

ADC_Mechanism_of_Action ADC Mechanism of Action cluster_0 Extracellular cluster_1 Cellular Internalization cluster_2 Intracellular Payload Release & Action ADC Antibody-Drug Conjugate (ADC) Binding Binding to Antigen ADC->Binding Antigen Tumor Cell Antigen Antigen->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Microtubule_Disruption->Apoptosis

Caption: The generalized mechanism of action for an antibody-drug conjugate.

References

Troubleshooting & Optimization

resolving L-histidine monohydrochloride solubility issues in water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with L-histidine monohydrochloride in water.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of L-histidine monohydrochloride monohydrate in water?

A1: L-histidine monohydrochloride monohydrate is generally considered freely soluble in water. Published solubility values vary, with figures ranging from 42 mg/mL to approximately 170 g/L at 20°C.[1] One source indicates a solubility of 105 g/L at 20°C, resulting in a completely soluble solution.[2] Another specifies 39 g/100mL at 24°C.[3]

Q2: I'm observing undissolved particles in my solution at room temperature. What is the likely cause?

A2: Incomplete dissolution can be attributed to several factors:

  • Saturation: You may be attempting to create a solution that exceeds the solubility limit at the current temperature.[4]

  • Insufficient Mixing: The compound may require more vigorous or prolonged mixing to fully dissolve.

  • Low Temperature: Solubility generally decreases with lower temperatures. If the ambient temperature is below 20°C, solubility may be reduced.

Q3: My L-histidine monohydrochloride solution appears cloudy or has formed a precipitate. How can I fix this?

A3: Cloudiness or precipitation can arise from a few common issues:

  • Supersaturation: The solution may be supersaturated, especially if the temperature has decreased after dissolution.[4] Gently warming the solution while stirring can help redissolve the precipitate.[4]

  • pH Nearing the Isoelectric Point (pI): The solubility of histidine is lowest near its isoelectric point (pI ≈ 7.6).[4][5] Since the monohydrochloride salt forms an acidic solution (pH 3.5-4.5 for a 10% solution), this is less likely to be the initial problem unless the pH has been adjusted.[6][7]

  • "Salting-out" Effect: The presence of high concentrations of other salts in your buffer can decrease the solubility of the amino acid.[4]

Q4: How does temperature affect the solubility of L-histidine monohydrochloride?

A4: Like most solid solutes, the solubility of L-histidine monohydrochloride in water increases with temperature. If you are encountering solubility issues, gently warming the solution (e.g., to 30-40°C) can facilitate dissolution.[4] However, avoid prolonged or excessive heating, which could risk degradation of the amino acid.[4]

Q5: How does pH influence solubility?

A5: The pH of the solution is a critical factor. The solubility of histidine is at its minimum near its isoelectric point (pI ≈ 7.6) and increases in more acidic or basic conditions.[4][5] L-histidine monohydrochloride solutions are naturally acidic (pH 3.5-4.5), which favors solubility.[7] Adjusting the pH further away from the pI can enhance solubility if your experimental protocol allows.[4]

Q6: What is the recommended procedure for preparing an aqueous stock solution?

A6: A standard protocol involves weighing the desired amount of L-histidine monohydrochloride monohydrate, adding it to a volumetric flask, and gradually adding the solvent (e.g., HPLC-grade water) while mixing.[8] Ensure thorough mixing by stirring, vortexing, or brief sonication until all the solid is completely dissolved.[4][8] For sterile applications, the solution should be passed through a 0.22 µm filter after dissolution.[4]

Q7: How should I store my L-histidine monohydrochloride stock solution?

A7: For short-term storage, refrigeration at 2-8°C is recommended.[4] For long-term storage, it is best to aliquot the solution into smaller volumes and freeze them at -20°C to prevent degradation from repeated freeze-thaw cycles.[4]

Data Summary Tables

Table 1: Solubility of L-Histidine Monohydrochloride Monohydrate in Water

Solubility ValueTemperatureReference
42 mg/mLNot Specified[1]
50 mg/mLNot Specified[9]
105 g/L20 °C[2]
149.55 g/L20 °C[7]
~149–170 g/L20 °C
170 g/L20 °C
39 g/100mL24 °C[3]
41.9 g/L25 °C[10]
56.6 g/L25 °C[11]

Table 2: Physicochemical Properties of L-Histidine Monohydrochloride Monohydrate

PropertyValueReference
Molecular FormulaC₆H₉N₃O₂ · HCl · H₂O[6][9]
Molecular Weight209.6 g/mol [9]
AppearanceWhite to off-white crystalline powder[6]
pH of 10% (w/v) Solution3.5 - 4.5[6][7]
Melting Point~254 °C (decomposes)
Isoelectric Point (pI) of L-Histidine7.64

Experimental Protocols

Protocol: Preparation of a 100 mg/mL Standard Stock Solution

Objective: To prepare a 100 mg/mL aqueous stock solution of L-histidine monohydrochloride monohydrate.

Materials:

  • L-Histidine monohydrochloride monohydrate

  • High-purity water (e.g., deionized, distilled, or HPLC-grade)

  • Analytical balance

  • Volumetric flask (appropriate size)

  • Magnetic stirrer and stir bar (or vortex mixer)

  • Spatula and weighing boat

Methodology:

  • Calculation: Determine the required mass of L-histidine monohydrochloride monohydrate for your target volume. For example, to prepare 50 mL of a 100 mg/mL solution, you will need 5.0 g.

  • Weighing: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Transfer: Carefully transfer the weighed powder into the volumetric flask. Rinse the weighing boat with a small amount of the solvent to ensure the complete transfer of the compound.

  • Dissolution: Add approximately 70-80% of the final volume of water to the flask.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer at a moderate speed. Continue stirring until the solid is completely dissolved. Alternatively, cap the flask and vortex until the solution is clear. Gentle warming (30-40°C) or brief sonication can be used to expedite dissolution if needed.[4]

  • Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add water to bring the final volume to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[8]

  • Sterilization (if required): For cell culture or other sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.[4]

  • Storage: Store the solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.[4]

Visualized Workflows and Relationships

G Troubleshooting Workflow for Solubility Issues cluster_troubleshoot Troubleshooting Steps start Start: Prepare Solution check_dissolution Are there undissolved particles? start->check_dissolution cause_saturation Probable Cause: Saturation check_dissolution->cause_saturation Yes end_success Success: Clear, Homogeneous Solution check_dissolution->end_success No cause_mixing Probable Cause: Insufficient Mixing cause_saturation->cause_mixing solution_saturate Solution: Increase solvent volume to lower concentration. cause_saturation->solution_saturate cause_temp Probable Cause: Low Temperature cause_mixing->cause_temp solution_mix Solution: Continue stirring/vortexing. Use a magnetic stirrer. cause_mixing->solution_mix solution_temp Solution: Gently warm solution (30-40°C) with stirring. cause_temp->solution_temp solution_saturate->end_success solution_mix->end_success solution_temp->end_success

Fig 1. Troubleshooting workflow for solubility issues.

FactorsAffectingSolubility Key Factors Affecting L-Histidine HCl Solubility center_node L-Histidine HCl Solubility in Water temp Temperature center_node->temp ph pH of Solution center_node->ph concentration Concentration center_node->concentration ionic_strength Ionic Strength (Other Salts) center_node->ionic_strength temp_effect Higher Temp = Higher Solubility temp->temp_effect ph_effect Solubility is high in acidic conditions (away from pI ~7.6) ph->ph_effect conc_effect Exceeding limit leads to saturation concentration->conc_effect ionic_effect 'Salting-in' or 'Salting-out' can occur ionic_strength->ionic_effect

Fig 2. Factors influencing L-Histidine HCl solubility.

G Experimental Workflow: Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization weigh 1. Weigh Compound transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add ~80% of Solvent transfer->add_solvent mix 4. Mix Thoroughly (Stir/Vortex) add_solvent->mix check 5. Check for Complete Dissolution mix->check check->mix Not Dissolved adjust 6. Adjust to Final Volume check->adjust Dissolved homogenize 7. Homogenize (Invert Flask) adjust->homogenize store 8. Store Appropriately homogenize->store

Fig 3. Workflow for preparing an aqueous solution.

pHSolubility Relationship Between pH and Histidine Solubility cluster_ph_scale pH Scale cluster_solubility Relative Solubility low_ph Acidic (pH < 7) pi_ph Isoelectric Point (pI ~7.6) high_sol_acid High Solubility (Protonated Form) low_ph->high_sol_acid note L-Histidine Monohydrochloride naturally forms an acidic solution, which promotes high solubility. low_ph->note high_ph Basic (pH > 7) low_sol LOWEST Solubility (Zwitterionic Form) pi_ph->low_sol high_sol_base High Solubility (Deprotonated Form) high_ph->high_sol_base

Fig 4. Conceptual diagram of pH effect on solubility.

References

Technical Support Center: Optimizing Histidine Buffers for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting the pH of histidine buffers in specific enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range for a histidine buffer?

The imidazole side chain of histidine has a pKa value of approximately 6.0. Therefore, histidine is an effective buffer in the pH range of 5.0 to 7.0.[1][2] For optimal buffering capacity, it is best to use histidine at a pH close to its pKa.[3]

Q2: Why is histidine a good buffer choice for enzyme assays?

Histidine is often chosen for its ability to maintain a stable pH in the physiologically relevant range of 5.5 to 7.0.[1] This is critical for many enzymes that exhibit optimal activity within this window. Additionally, its structure can sometimes contribute to the stability of the enzyme being assayed.[2][4]

Q3: How does temperature affect the pH of a histidine buffer?

The pH of a histidine buffer is temperature-dependent. As the temperature decreases, the pH of the buffer will increase. It is crucial to adjust the pH of your histidine buffer at the temperature at which you will be performing your enzyme assay to ensure accuracy.[5]

Q4: Can histidine buffers interfere with enzyme assays?

Yes, in some cases. The imidazole group of histidine can chelate metal ions, which can be problematic for metalloenzymes that require these ions for their activity.[6][7][8] It is essential to consider the specific requirements of your enzyme when selecting a buffer. Additionally, high concentrations of histidine can interfere with certain analytical methods like Imaged Capillary Isoelectric Focusing (icIEF) by causing a "histidine gap" in the electropherogram.[1]

Q5: How should I store my histidine buffer?

For long-term storage, it is recommended to store histidine buffer solutions at 2-8°C. For extended periods, sterile filtration and storage in a tightly sealed container are advisable to prevent microbial growth and changes in pH due to CO2 absorption from the atmosphere.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected enzyme activity.

Possible Cause: The pH of the histidine buffer is incorrect for the specific enzyme's optimal activity. The pH of the final assay mixture may be different from the stock buffer due to the addition of substrates, cofactors, or other components.

Troubleshooting Steps:

  • Verify the pH of the final reaction mixture: Do not assume the pH of your stock buffer is the final pH of your assay. Use a calibrated pH meter to measure the pH of the complete assay mixture (including all components except the enzyme).

  • Perform a pH profile: Determine the optimal pH for your enzyme by measuring its activity over a range of pH values using a series of histidine buffers.[9]

  • Account for temperature: Ensure the pH of the buffer was adjusted at the same temperature as the planned enzyme assay.[5]

Issue 2: Lower than expected activity of a metalloenzyme.

Possible Cause: The histidine in the buffer is chelating essential metal ions from the active site of the enzyme.

Troubleshooting Steps:

  • Consider an alternative buffer: If your enzyme is known to be a metalloenzyme, consider using a non-chelating buffer such as HEPES or MOPS.

  • Saturate with metal ions: If histidine is the only suitable buffer, you may need to add a slight excess of the required metal ion to the assay mixture to saturate both the enzyme and the chelating effect of the buffer. This should be done cautiously, as excess metal ions can also be inhibitory.

  • Determine the optimal metal ion concentration: Perform a titration with the specific metal ion in your histidine buffer to find the optimal concentration for your enzyme's activity.

Issue 3: Precipitation or turbidity in the assay mixture.

Possible Cause: The pH of the buffer may be close to the isoelectric point (pI) of the enzyme or other proteins in the sample, leading to aggregation and precipitation.

Troubleshooting Steps:

  • Adjust the buffer pH: Move the pH of the buffer further away from the pI of your protein of interest.

  • Increase buffer concentration: A higher buffer concentration may help to maintain the solubility of the protein.

  • Include stabilizing agents: Consider adding excipients such as sucrose or arginine, which have been shown to improve the stability of proteins in histidine buffers.[10]

Data Presentation

The addition of various components to your enzyme assay can alter the final pH of the histidine buffer. The following table provides a representative illustration of how common additives might affect the pH of a 50 mM L-histidine buffer initially at pH 6.0. The exact changes will depend on the specific concentrations and interactions of all components in your assay.

AdditiveConcentration in AssayRepresentative pH ChangeFinal pH (Illustrative)
None-None6.00
MgCl₂5 mMSlight Decrease5.95
ATP2 mMDecrease5.85
DMSO5% (v/v)Negligible6.00
MgCl₂ + ATP5 mM + 2 mMSignificant Decrease5.75

Experimental Protocols

Protocol 1: Preparation of 1 Liter of 50 mM L-Histidine Buffer, pH 6.0

Materials:

  • L-Histidine (free base, MW: 155.15 g/mol )

  • Deionized water

  • 1 M HCl

  • 1 M NaOH

  • Calibrated pH meter

  • Stir plate and stir bar

  • 1 L volumetric flask

Procedure:

  • Calculate the required mass of L-Histidine:

    • Mass = Molarity × Molecular Weight × Volume

    • Mass = 0.050 mol/L × 155.15 g/mol × 1 L = 7.76 g

  • Dissolve the L-Histidine:

    • Add approximately 800 mL of deionized water to a beaker with a stir bar.

    • While stirring, add the 7.76 g of L-Histidine. It may not fully dissolve at this stage.

  • Adjust the pH:

    • Place the calibrated pH electrode in the solution.

    • Slowly add 1 M HCl dropwise while monitoring the pH. The L-Histidine will dissolve as the pH drops.

    • Continue adding HCl until the pH is approximately 6.0.

    • If you overshoot the target pH, use 1 M NaOH to adjust it back.

  • Final Volume Adjustment:

    • Once the pH is stable at 6.0, transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Add deionized water to the 1 L mark.

    • Cap the flask and invert several times to ensure the solution is homogenous.

  • Sterilization and Storage:

    • For long-term use, sterile filter the buffer through a 0.22 µm filter.

    • Store at 2-8°C.

Protocol 2: Determining the Optimal pH for an Enzyme using a Histidine Buffer Series

Objective: To identify the pH at which an enzyme exhibits maximum activity.

Procedure:

  • Prepare a series of histidine buffers: Prepare 50 mM L-histidine buffers at various pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0) following the protocol above.

  • Set up the enzyme reactions: For each pH value, prepare a reaction mixture containing the buffer, substrate, and any necessary cofactors at their final concentrations.

  • Equilibrate temperature: Incubate the reaction mixtures at the optimal temperature for the enzyme.

  • Initiate the reactions: Add a fixed amount of the enzyme solution to each reaction mixture to start the reaction.

  • Measure enzyme activity: At defined time points, measure the rate of product formation or substrate consumption using an appropriate detection method (e.g., spectrophotometry, fluorometry).

  • Plot the data: Plot the enzyme activity (initial reaction rate) as a function of pH to determine the optimal pH.

Mandatory Visualizations

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer_Prep Prepare Histidine Buffer Series (e.g., pH 5.0-7.0) Reaction_Setup Set up Reactions at Each pH Buffer_Prep->Reaction_Setup Reagent_Prep Prepare Substrate and Cofactor Solutions Reagent_Prep->Reaction_Setup Temp_Equil Equilibrate at Optimal Temperature Reaction_Setup->Temp_Equil Enzyme_Add Initiate Reaction with Enzyme Temp_Equil->Enzyme_Add Activity_Measure Measure Activity (e.g., Spectrophotometry) Enzyme_Add->Activity_Measure Data_Plot Plot Activity vs. pH Activity_Measure->Data_Plot Optimal_pH Determine Optimal pH Data_Plot->Optimal_pH

Caption: Workflow for determining the optimal pH of an enzyme.

Troubleshooting_Logic Start Encountering Issue with Enzyme Assay Problem_Type What is the nature of the issue? Start->Problem_Type Inconsistent_Activity Inconsistent or Unexpected Activity Problem_Type->Inconsistent_Activity Activity-Related Low_Metalloenzyme_Activity Low Metalloenzyme Activity Problem_Type->Low_Metalloenzyme_Activity Metalloenzyme-Specific Precipitation Precipitation or Turbidity Problem_Type->Precipitation Physical Observation Action1 Verify Final Reaction pH Perform pH Profile Inconsistent_Activity->Action1 Action2 Consider Non-Chelating Buffer Titrate Metal Ions Low_Metalloenzyme_Activity->Action2 Action3 Adjust pH Away from pI Add Stabilizing Agents Precipitation->Action3

Caption: Troubleshooting logic for common histidine buffer issues.

References

Technical Support Center: Troubleshooting Protein Precipitation in Histidine Buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting protein precipitation when using histidine buffers. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my protein precipitating in a histidine buffer?

Protein precipitation in a histidine buffer can be triggered by several factors:

  • pH proximity to the isoelectric point (pI): Proteins are least soluble at their isoelectric point (pI), where their net charge is zero. If the pH of your histidine buffer is too close to the pI of your protein, it can lead to aggregation and precipitation.[1][2] Histidine is an effective buffer in the pH range of 5.5 to 7.4.[3]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which can increase the likelihood of aggregation, especially if the buffer conditions are suboptimal.[1]

  • Suboptimal Buffer Conditions: An inappropriate ionic strength or the absence of necessary stabilizing excipients can lead to precipitation.[1] Some proteins require high salt concentrations to remain soluble.[4]

  • Temperature Stress: Freeze-thaw cycles or exposure to elevated temperatures can induce protein unfolding and aggregation.[5][6][7][8]

  • Buffer Exchange Issues: Rapid changes in buffer composition, such as the removal of a stabilizing agent like imidazole or a reduction in salt concentration during buffer exchange, can cause precipitation.[4]

Q2: How does histidine buffer help stabilize proteins?

Histidine is a widely used buffer in monoclonal antibody (mAb) formulations because it is known to reduce antibody aggregation.[9][10] Its stabilizing effect is attributed to several mechanisms:

  • pH Buffering: The imidazole side chain of histidine has a pKa of approximately 6.0, making it an effective buffer in a physiologically relevant pH range.[3] Maintaining a stable pH is crucial for preventing pH-sensitive degradation pathways like aggregation.[3]

  • Shielding Hydrophobic Regions: Histidine molecules can adsorb to the protein surface, shielding solvent-exposed hydrophobic regions.[10] This reduces protein-protein interactions that can lead to aggregation.[10][11]

  • Antioxidant Effects: Histidine can scavenge reactive oxygen species (ROS) and chelate metal ions that catalyze oxidation, thus protecting sensitive amino acid residues from damage.[3]

Q3: What is the optimal concentration of histidine for protein stability?

The optimal histidine concentration is protein-dependent. However, studies have shown that increasing the concentration of histidine can inhibit aggregation and reduce the viscosity of a protein solution.[9][10] For example, in one study with an anti-IL8 monoclonal antibody, increasing histidine concentration enhanced stability in both aqueous and lyophilized forms.[11] It is crucial to empirically determine the ideal concentration for your specific protein and formulation.

Q4: Can additives in the histidine buffer improve my protein's stability?

Yes, certain additives can enhance protein stability in a histidine buffer:

  • Arginine: The addition of arginine to histidine buffer systems has been shown to provide additional stabilization, particularly under temperature stress and during freeze-thaw cycles.[5][6][7][8] An optimized formulation for a model IgG3 was identified as 200 mM arginine, 50 mM histidine, and 100 mM NaCl at pH 6.5.[12]

  • Sucrose or Mannitol: These can be used as stabilizers, acting as cryoprotectants and lyoprotectants during freeze-drying.[13]

  • Avoid Lysine: In some cases, the addition of lysine to histidine buffers has been shown to result in protein destabilization.[5][6][7]

Troubleshooting Guides

Issue 1: Protein precipitates immediately after buffer exchange into a histidine buffer.

This is a common issue that often points to a drastic change in the protein's environment.

Troubleshooting Workflow

start Protein Precipitation After Buffer Exchange check_pi Is buffer pH close to protein pI? start->check_pi check_salt Was salt concentration significantly lowered? check_pi->check_salt No adjust_ph Adjust buffer pH (further from pI) check_pi->adjust_ph Yes check_stabilizer Was a stabilizing agent (e.g., imidazole) removed? check_salt->check_stabilizer No maintain_salt Maintain a higher salt concentration in the histidine buffer check_salt->maintain_salt Yes add_stabilizer Add a stabilizing excipient (e.g., Arginine, Sucrose) check_stabilizer->add_stabilizer Yes solution Problem Resolved adjust_ph->solution maintain_salt->solution add_stabilizer->solution

Caption: Troubleshooting workflow for precipitation after buffer exchange.

Detailed Steps:

  • Verify Protein pI and Buffer pH: Ensure the pH of your histidine buffer is at least 1-1.5 units away from your protein's isoelectric point (pI).

  • Evaluate Salt Concentration: If your protein was in a high-salt buffer previously, a sharp decrease in ionic strength could cause precipitation.[4] Try performing a gradual buffer exchange or maintaining a higher salt concentration in the final histidine buffer.

  • Consider Removed Components: If the previous buffer contained a stabilizing agent like imidazole (common in His-tag purification), its removal can lead to instability.[4] Consider adding other stabilizing excipients like arginine to your histidine buffer.[5][6][7][8]

Issue 2: Protein precipitates during freeze-thaw cycles in histidine buffer.

Freeze-thaw stress can lead to a significant increase in aggregate formation.[5][6][7][8]

Potential Causes and Solutions

Potential Cause Recommended Solution Supporting Evidence
pH shifts during freezing Consider adding cryoprotectants like sucrose or glycerol to minimize pH changes. In some systems, phosphate buffers have shown smaller pH changes during freezing compared to histidine.[14]The components of a buffer can crystallize at different rates, leading to significant pH shifts in the unfrozen liquid phase.[15]
Cold Denaturation Add stabilizing excipients like arginine. The incorporation of arginine into a histidine/HCl buffer has been shown to enhance protein stability during freeze-thaw cycles.[5][6][7]Arginine can act as a stabilizing agent, potentially by interacting with the protein surface and preventing unfolding.[12]
Concentration Gradients Ensure rapid and uniform freezing and thawing. Mixing the solution after thawing can help redissolve precipitates.[14]During freezing and thawing, concentration gradients of both the protein and buffer components can form, leading to localized areas of high concentration and precipitation.[14]
Issue 3: Increased turbidity or visible precipitates over time at storage temperature.

This indicates a slow aggregation process.

Logical Relationship Diagram

suboptimal_storage Suboptimal Storage Conditions protein_unfolding Protein Unfolding/ Conformational Changes suboptimal_storage->protein_unfolding exposure_hydrophobic Exposure of Hydrophobic Patches protein_unfolding->exposure_hydrophobic protein_aggregation Protein-Protein Aggregation exposure_hydrophobic->protein_aggregation precipitation Precipitation/ Increased Turbidity protein_aggregation->precipitation

Caption: Pathway from suboptimal storage to protein precipitation.

Optimization Strategies:

  • Optimize Histidine Concentration: Systematically screen a range of histidine concentrations (e.g., 10 mM to 50 mM) to find the level that provides maximum stability for your protein.

  • Screen Stabilizing Excipients: Evaluate the effect of adding excipients like arginine, sucrose, or polysorbates. A Design of Experiments (DoE) approach can be highly effective for this.[12]

  • Adjust pH: Even small adjustments to the pH (e.g., ± 0.5 units) can sometimes have a significant impact on long-term stability.

  • Storage in Stainless Steel: Be cautious when storing formulations with high concentrations of histidine at elevated temperatures in stainless steel containers, as this has been reported to cause coloration and aggregation.[11]

Experimental Protocols

Protocol 1: Preparation of a Histidine Buffer (e.g., 20 mM L-Histidine, pH 6.0)

Materials:

  • L-Histidine (free base)

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • High-purity water

  • Calibrated pH meter

Procedure:

  • Calculate the required mass of L-Histidine: For 1 liter of a 20 mM solution, you will need:

    • 0.020 mol/L * 155.15 g/mol (MW of L-Histidine) = 3.103 g

  • Dissolve L-Histidine: Add the calculated mass of L-Histidine to approximately 800 mL of high-purity water in a beaker with a stir bar. Stir until fully dissolved.

  • Adjust pH: Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution. Slowly add small volumes of HCl to lower the pH, or NaOH to raise it, until the target pH of 6.0 is reached.

  • Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add it to the flask. Bring the final volume to 1 L with high-purity water.

  • Sterilization: Sterile filter the buffer through a 0.22 µm filter into a sterile container.

Protocol 2: Assessing Protein Aggregation by Size Exclusion Chromatography (SEC)

Principle:

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. Larger molecules, such as protein aggregates, will elute earlier than smaller, monomeric proteins.

Methodology:

  • System Preparation:

    • Equilibrate the SEC column and HPLC system with the mobile phase (typically the protein's formulation buffer, e.g., 20 mM Histidine, 150 mM NaCl, pH 6.5).

    • Ensure a stable baseline is achieved.

  • Sample Preparation:

    • Prepare protein samples at a known concentration (e.g., 1 mg/mL).

    • Filter the samples through a low-protein-binding 0.22 µm syringe filter if any visible particulates are present.

  • Injection and Elution:

    • Inject a defined volume of the protein sample (e.g., 20-100 µL) onto the column.

    • Elute the sample isocratically with the mobile phase at a constant flow rate.

  • Data Acquisition and Analysis:

    • Monitor the elution profile using a UV detector at 280 nm.

    • Integrate the peak areas corresponding to the monomer and any high-molecular-weight species (aggregates).

    • Calculate the percentage of aggregate as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

This technical support center provides a starting point for addressing protein precipitation in histidine buffers. Successful formulation often requires empirical testing and optimization for each specific protein.

References

Validation & Comparative

Choosing the Optimal Buffer for Monoclonal Antibody Stability: A Comparative Guide to Histidine and Citrate

Author: BenchChem Technical Support Team. Date: December 2025

The long-term stability of monoclonal antibodies (mAbs) is a critical quality attribute in biopharmaceutical development. A key factor in ensuring this stability is the choice of buffering agent in the formulation. Among the most common buffers used are histidine and citrate. This guide provides an objective comparison of their performance in maintaining mAb stability, supported by experimental data, detailed methodologies, and visual workflows.

Overview of Histidine and Citrate Buffers

L-Histidine is an amino acid buffer with a pKa of approximately 6.0, making it an effective buffer in the pH range of 5.5 to 7.4, which is often ideal for mAb stability. Its imidazole side chain is thought to interact with the mAb surface, potentially shielding it from aggregation and other degradation pathways.

Citrate is a tricarboxylic acid with three pKa values (3.13, 4.76, 6.40), providing it with a broad buffering range, typically utilized between pH 3.0 and 6.2 for mAb formulations. While effective, citrate has been associated with inducing higher aggregation and particle formation in some mAbs, particularly at pH 6.0, compared to histidine.

Comparative Experimental Data

The following tables summarize quantitative data from studies comparing the stability of monoclonal antibodies in histidine versus citrate buffers under various stress conditions.

Table 1: Effect of Buffer on mAb Aggregation (Size Exclusion Chromatography - SEC)

Monoclonal AntibodyBuffer SystemStress ConditionMonomer Purity (%)Soluble Aggregates (%)Reference
Human IgG1 mAb 20 mM L-histidine, pH 6.04 weeks at 40°C98.61.4
20 mM Citrate, pH 6.04 weeks at 40°C97.22.8
Adalimumab 20 mM L-histidine, pH 6.0Freeze-Thaw Cycles (5x)99.10.9
20 mM Citrate, pH 6.0Freeze-Thaw Cycles (5x)98.51.5

Table 2: Conformational Stability Assessment (Differential Scanning Calorimetry - DSC)

Monoclonal AntibodyBuffer SystemTm1 (°C)Tm2 (°C)ObservationsReference
Human IgG1 mAb 10 mM L-histidine, pH 6.071.582.0Higher melting temperatures indicate greater thermal stability.
10 mM Citrate, pH 6.070.881.2Lower melting temperatures suggest reduced conformational stability.

Table 3: Sub-Visible and Visible Particle Formation

Monoclonal AntibodyBuffer SystemStress ConditionSub-Visible Particles/mL (>10µm) (MFI)Visible ParticlesReference
Adalimumab 20 mM L-histidine, pH 6.0Agitation Stress (24h)1,500None
20 mM Citrate, pH 6.0Agitation Stress (24h)8,900Few observed
Human IgG1 mAb 20 mM L-histidine, pH 6.0Freeze-Thaw Cycles (3x)450None
20 mM Citrate, pH 6.0Freeze-Thaw Cycles (3x)2,100None

Experimental Methodologies

Detailed protocols for the key stability-indicating assays are provided below.

3.1. Size Exclusion Chromatography (SEC) This technique is used to separate and quantify mAb monomers from aggregates and fragments based on their hydrodynamic radius.

  • Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent.

  • Mobile Phase: 100 mM sodium phosphate, 250 mM sodium chloride, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: mAb samples are diluted to a concentration of 1 mg/mL with the mobile phase.

  • Analysis: The chromatogram is integrated to determine the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).

3.2. Differential Scanning Calorimetry (DSC) DSC measures the thermal stability of a protein by detecting the heat change associated with its unfolding as temperature is increased.

  • Instrument: MicroCal VP-Capillary DSC or similar.

  • Sample Preparation: The mAb sample is dialyzed against the buffer of interest (e.g., 10 mM Histidine, pH 6.0 or 10 mM Citrate, pH 6.0). The protein concentration is adjusted to 1 mg/mL.

  • Scan Rate: 1°C/min from 20°C to 100°C.

  • Analysis: The resulting thermogram is analyzed to determine the melting temperatures (Tm), which correspond to the unfolding of different protein domains (e.g., Fab and Fc).

3.3. Micro-Flow Imaging (MFI) MFI is used to quantify and characterize sub-visible particles in the 1-100 µm size range.

  • Instrument: ProteinSimple MFI 5200 or equivalent.

  • Sample Analysis: A defined volume of the mAb formulation is drawn through a flow cell and imaged by a high-resolution camera.

  • Data Analysis: The software analyzes the images to provide particle counts, size distribution, and morphological parameters. This allows for the differentiation of proteinaceous particles from other contaminants.

Workflow and Logical Relationships

Diagram 1: mAb Stability Assessment Workflow The following diagram illustrates a typical experimental workflow for comparing the effectiveness of different buffer formulations on monoclonal antibody stability.

cluster_prep Formulation Preparation cluster_stress Stress Conditions cluster_analysis Analytical Characterization (T=0 and Post-Stress) cluster_conclusion Conclusion A Prepare mAb Stock Solution B Prepare Histidine & Citrate Buffer Concentrates A->B C Dialyze/Buffer Exchange mAb into Final Formulations B->C D Thermal Stress (e.g., 40°C for 4 weeks) C->D Apply Stress E Mechanical Stress (Agitation) C->E Apply Stress F Freeze-Thaw Cycles (e.g., 5 cycles, -80°C to RT) C->F Apply Stress G SEC-HPLC (Aggregation) C->G Analyze T=0 Control H DSC (Conformational Stability) C->H Analyze T=0 Control I MFI (Sub-visible Particles) C->I Analyze T=0 Control J Visual Inspection (Visible Particles) C->J Analyze T=0 Control D->G Analyze Samples D->H Analyze Samples D->I Analyze Samples D->J Analyze Samples E->G Analyze Samples E->H Analyze Samples E->I Analyze Samples E->J Analyze Samples F->G Analyze Samples F->H Analyze Samples F->I Analyze Samples F->J Analyze Samples K Compare Data & Select Optimal Buffer G->K H->K I->K J->K

Caption: Workflow for comparing mAb stability in different buffers.

Diagram 2: Buffer-Induced Destabilization Pathways This diagram illustrates the hypothetical pathways through which a sub-optimal buffer like citrate can lead to mAb aggregation, especially when compared to a more protective buffer like histidine.

cluster_citrate Citrate Buffer (Sub-optimal pH / Frozen State) cluster_histidine Histidine Buffer (Optimal pH / Frozen State) A Native mAb B pH Shift during Freezing (Eutectic Crystallization) A->B G Native mAb C Localized Low pH Environment B->C D Partial Unfolding of Fc/Fab Domains C->D E Exposure of Hydrophobic Patches D->E F Formation of Soluble and Insoluble Aggregates E->F H Minimal pH Shift during Freezing G->H I Stable pH Environment H->I J Maintained Native Conformation I->J K Reduced Aggregation Propensity J->K

Caption: Proposed mechanisms of mAb destabilization vs. stabilization.

Discussion and Conclusion

Experimental evidence consistently demonstrates that for many IgG1 monoclonal antibodies, particularly around pH 6.0, histidine is a superior buffering agent to citrate for maintaining stability. Data from SEC, DSC, and MFI analyses indicate that mAbs formulated in histidine exhibit lower levels of aggregation, higher conformational stability, and reduced particle formation when subjected to thermal, mechanical, and freeze-thaw stresses.

The proposed mechanism for histidine's protective effect involves its ability to better control pH in both liquid and frozen states and potentially favorable interactions between the imidazole ring of histidine and the mAb surface. In contrast, citrate buffers can cause a significant drop in pH upon freezing, which can lead to protein unfolding and subsequent aggregation.

Recommendation: While the optimal buffer is always mAb-specific, histidine is often a stronger starting candidate than citrate for formulations at a pH of approximately 6.0. It is crucial to perform comprehensive formulation screening and forced degradation studies, as outlined in the workflow above, to identify the most suitable buffer for each specific monoclonal antibody.

comparative analysis of histidine and phosphate buffers in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate buffering system is a critical parameter in cell culture, directly impacting cell viability, growth, metabolism, and the quality of biological products. Among the various options, phosphate and histidine-based buffers are two of the most common choices. This guide provides an objective, data-driven comparison of their performance in cell culture applications to aid in the selection of the optimal buffer for your specific research needs.

At a Glance: Key Differences

FeatureHistidine BufferPhosphate Buffer (PBS)
Buffering Range (pKa) ~6.0 (imidazole side chain)~7.2 (H₂PO₄⁻/HPO₄²⁻)
Physiological Relevance Amino acid, naturally present in cells and media.[1]A primary component of the extracellular fluid and blood plasma buffering system.
pH Stability with Temperature More stable with temperature changes, especially during freeze-thaw cycles.[2]Prone to significant pH shifts upon freezing and thawing.[2]
Interaction with Divalent Cations Minimal interaction.Can precipitate with divalent cations like Ca²⁺ and Mg²⁺.
Cellular Interactions Can serve as a nutrient and has been shown to enhance culture viability and productivity.[3]High concentrations can be cytotoxic and may interfere with cellular signaling pathways.[4]
Protein Stability Known to reduce protein aggregation and is a preferred buffer for monoclonal antibody formulations.[4]Can sometimes lead to protein destabilization.
Common Applications Biopharmaceutical formulations, cryopreservation, and cell culture media.General cell washing, reagent preparation, and as a component in some culture media.

Performance Data: A Quantitative Comparison

The following tables summarize the key performance indicators for histidine and phosphate buffers in a typical cell culture environment.

Table 1: Physicochemical Properties
ParameterHistidine BufferPhosphate Buffer
Effective Buffering Range pH 5.5 - 7.0[5]pH 5.8 - 8.0[6]
pKa at 25°C ~6.0~7.21
Temperature-Dependent pH Shift Minimal; pKa decreases with increasing temperature, but generally stable under typical culture and storage conditions.[7]Significant; pH can drop substantially upon freezing.[2]
Chelation of Metal Ions The imidazole ring can chelate metal ions.[8]Can form precipitates with divalent metal ions.
Table 2: Impact on Cell Culture Performance
ParameterHistidine BufferPhosphate Buffer
Cell Viability Generally high; supplementation with histidine-containing dipeptides has been shown to enhance culture viability.[3]Can be cytotoxic at high concentrations; prolonged exposure to PBS alone can reduce cell viability.
Cell Growth Can support robust cell growth, particularly in chemically defined media.Can support growth, but phosphate limitation or excess can alter metabolism and growth characteristics.[9]
Metabolic Profile Histidine supplementation can lead to lower lactate and ammonia production, and better pH maintenance.[3]High phosphate can alter metabolic pathways.
Recombinant Protein Titer Associated with enhanced protein production.[3]Can support protein production, but buffer-related stress may have a negative impact.
Product Quality (Glycosylation) Generally favorable for maintaining desired glycosylation patterns.Alterations in phosphate levels can potentially impact post-translational modifications.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of buffering agents. Below are protocols for key experiments to assess buffer performance in cell culture.

Protocol 1: Preparation of Buffer Stock Solutions

1.1. 1 M L-Histidine Stock Solution (pH 7.0)

  • Dissolution: Weigh 155.15 g of L-Histidine free base and add it to approximately 800 mL of cell culture grade water.

  • pH Adjustment: While stirring, slowly add concentrated HCl to dissolve the histidine and adjust the pH to 7.0.

  • Final Volume: Once the desired pH is reached, add water to a final volume of 1 L.

  • Sterilization: Sterilize the solution by filtration through a 0.22 µm filter.

  • Storage: Store at 2-8°C.

1.2. 10x Phosphate-Buffered Saline (PBS) (pH 7.4)

  • Dissolution: To 800 mL of cell culture grade water, add:

    • 80 g of NaCl

    • 2 g of KCl

    • 14.4 g of Na₂HPO₄ (dibasic anhydrous)

    • 2.4 g of KH₂PO₄ (monobasic anhydrous)

  • pH Adjustment: Adjust the pH to 7.4 with HCl or NaOH if necessary.

  • Final Volume: Add water to a final volume of 1 L.

  • Sterilization: Autoclave for 20 minutes at 121°C, 15 psi.

  • Storage: Store at room temperature. Dilute to 1x with sterile water before use.

Protocol 2: Comparative Analysis of Cell Viability and Growth

This protocol outlines a method to compare the effects of histidine and phosphate buffers on mammalian cell viability and proliferation using an MTT assay.[10][11]

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in their standard growth medium to a concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Buffer Treatment:

    • Prepare experimental media by supplementing basal medium with either histidine or phosphate buffer to the desired final concentration (e.g., 10 mM, 20 mM). Ensure the pH of all experimental media is adjusted to 7.4.

    • Include a control group with the standard cell culture medium.

    • After 24 hours, carefully aspirate the seeding medium and replace it with 100 µL of the respective experimental or control media.

  • Incubation and Viability Assessment (MTT Assay):

    • Incubate the plate for 24, 48, and 72 hours.

    • At each time point, add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Calculate the percentage of cell viability for each buffer condition relative to the control.

    • Plot cell viability against time to generate growth curves for each condition.

Visualizing Key Concepts

Buffer Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate buffer for a cell culture application.

G A Define Experimental Needs (e.g., cell type, duration, endpoint) B Consider Buffer Properties (pKa, temperature stability, toxicity) A->B C Histidine Buffer B->C D Phosphate Buffer B->D E Evaluate Potential Interactions (e.g., with media components, signaling pathways) C->E D->E F Perform Pilot Study (cell viability, growth, product quality) E->F G Optimize Buffer Concentration and pH F->G H Final Buffer Selection G->H

A logical workflow for selecting a cell culture buffer.
Phosphate Signaling Pathway Interference

Phosphate is not an inert component in cell culture; it can act as a signaling molecule. High extracellular phosphate concentrations can activate intracellular signaling cascades, which may have unintended consequences on cellular behavior and experimental outcomes.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Phosphate High Extracellular Phosphate Receptor Phosphate Transporter/Receptor Phosphate->Receptor Pathway Signaling Cascade (e.g., MAPK/ERK) Receptor->Pathway Response Altered Gene Expression and Cellular Response Pathway->Response

Simplified overview of phosphate-induced signaling.

Conclusion and Recommendations

Both histidine and phosphate buffers have their place in cell culture, but their suitability depends heavily on the specific application.

Phosphate buffers (PBS) are an economical and effective choice for short-term applications such as cell washing and reagent preparation, where the potential for cytotoxicity and interaction with media components is minimal.[12] Their use as the primary buffering system in long-term cell culture, especially for sensitive cell lines or for the production of biologics, should be approached with caution due to the potential for pH instability and interference with cellular processes.

Histidine buffers are emerging as a superior alternative for many cell culture applications, particularly in the context of biopharmaceutical production.[4] Its favorable pKa at physiological pH, greater stability across temperature changes, and beneficial effects on cell viability and protein stability make it a robust choice for maintaining a consistent and optimal culture environment.[2][3] While the cost may be higher than phosphate, the investment can be justified by improved process consistency and product quality.

For researchers engaged in drug development and the production of therapeutic proteins, the use of a histidine-based buffering system is highly recommended . For general cell culture and less sensitive applications, phosphate buffers remain a viable option , provided their limitations are understood and controlled for. Ultimately, the empirical testing of a chosen buffer with the specific cell line and process is crucial to ensure optimal performance and reproducible results.

References

Histidine's Antioxidant Prowess: A Comparative Analysis Against Other Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antioxidant potential of various biomolecules is paramount. Among the proteinogenic amino acids, L-histidine has garnered significant attention for its multifaceted antioxidant properties. This guide provides an objective comparison of histidine's antioxidant capacity against other amino acids, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic and nutraceutical potential.

Histidine's unique imidazole ring is central to its chemical and biological functions, including its roles in proton buffering, metal ion chelation, and the scavenging of reactive oxygen and nitrogen species. Its ability to neutralize harmful free radicals and inhibit oxidative processes positions it as a noteworthy candidate for further investigation in the context of oxidative stress-related pathologies.

Unveiling the Antioxidant Mechanisms of Histidine

Histidine employs a multi-pronged approach to combat oxidative stress, primarily through:

  • Direct Radical Scavenging: The imidazole ring of histidine can directly interact with and neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), effectively quenching these damaging molecules.

  • Metal Ion Chelation: Histidine is an effective chelator of transition metal ions such as copper (Cu²⁺) and iron (Fe²⁺). By binding to these metals, it prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals.

  • Inhibition of Lipid Peroxidation: By scavenging free radicals and chelating pro-oxidant metals, histidine helps to prevent the chain reaction of lipid peroxidation, thereby protecting the integrity of cell membranes.

  • Modulation of Cellular Signaling: Emerging evidence suggests that histidine's antioxidant effects are also mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity of amino acids can be quantified using various in vitro assays. Each assay measures a different aspect of antioxidant activity. Below is a summary of findings from studies comparing histidine to other amino acids using common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. A lower IC50 value indicates higher antioxidant activity.

Amino AcidDPPH Scavenging Activity (%) at a specific concentrationReference
Histidine4.48% at 25mM
CysteineShowed the highest activity among 20 amino acids
TryptophanStrong antioxidant activity
MethionineStrong antioxidant activity
TyrosineStrong antioxidant activity
ArginineStrong antioxidant activity
LysineStrong antioxidant activity
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Amino AcidAntioxidant Capacity (Qualitative or Rank)Reference
HistidineShowed antioxidant capacity
CysteineHigh antioxidant capacity
TryptophanHigh antioxidant capacity
TyrosineHigh antioxidant capacity
MethionineHigh antioxidant capacity

Note: Specific TEAC values for a comprehensive list of amino acids were not found in the provided search results.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater reducing power.

Amino AcidAntioxidant Capacity (Qualitative)Reference
CysteineThe only amino acid showing significant antioxidant effect in one study

Note: Quantitative FRAP data comparing a wide range of amino acids was not available in the provided search results.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The results are expressed as Trolox equivalents.

Amino AcidORAC Value (Rank Order)Reference
Tyrosine1st
Methionine2nd
Tryptophan3rd
Cysteine4th
Histidine 5th
Lysine6th
Leucine7th
Phenylalanine8th
Arginine9th

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

Principle: This assay is based on the scavenging of the stable DPPH radical by antioxidants. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the amino acid solution (at various concentrations) to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the amino acid.

ABTS Radical Scavenging Assay

Principle: This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Methodology:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Reagent Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A specific volume of the amino acid solution is added to the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a set time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of the standard antioxidant, Trolox.

FRAP Assay

Principle: The FRAP assay is based on the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Methodology:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Reaction Mixture: The amino acid solution is mixed with the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The FRAP value is determined from a standard curve prepared with a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O) and is expressed as µM Fe²⁺ equivalents.

ORAC Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals generated by a free radical initiator (such as AAPH).

Methodology:

  • Reagent Preparation: Prepare solutions of the fluorescent probe, the free radical initiator (AAPH), and the amino acid samples in a suitable buffer (e.g., phosphate buffer, pH 7.4). Trolox is used as a standard.

  • Reaction Mixture: In a black 96-well plate, the fluorescent probe is mixed with the amino acid solution or Trolox standard.

  • Incubation: The plate is incubated at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the AAPH solution to all wells.

  • Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standards and is expressed as Trolox equivalents.

Visualizing Experimental and Signaling Pathways

To better illustrate the processes involved in assessing and understanding the antioxidant properties of histidine, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Amino_Acids Amino Acid Solutions (Histidine & Others) Concentrations Serial Dilutions Amino_Acids->Concentrations DPPH DPPH Assay Concentrations->DPPH ABTS ABTS Assay Concentrations->ABTS FRAP FRAP Assay Concentrations->FRAP ORAC ORAC Assay Concentrations->ORAC Measurement Spectrophotometric / Fluorometric Measurement DPPH->Measurement ABTS->Measurement FRAP->Measurement ORAC->Measurement Calculation Calculation of IC50 / TEAC / FRAP / ORAC values Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison Nrf2_Pathway cluster_stimulus Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histidine Histidine Keap1_mod Modified Keap1 Histidine->Keap1_mod Modifies Keap1 Cysteine Residues (?) ROS Oxidative Stress (ROS) ROS->Keap1_mod Oxidizes Keap1 Cysteine Residues Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1_mod->Keap1_Nrf2 Inhibits formation of ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Maf Maf Maf->ARE Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

The Impact of Histidine on Protein Conformational Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histidine, a unique amino acid with a pKa near physiological pH, plays a critical role in the conformational stability of proteins. Its imidazole side chain can exist in neutral or positively charged states, allowing it to participate in a diverse range of interactions that can either stabilize or destabilize protein structure. This guide provides a comprehensive evaluation of histidine's impact on protein stability, comparing its effects with other alternatives and presenting supporting experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Histidine's Effects

The following tables summarize quantitative data from various studies, highlighting the influence of histidine on key protein stability parameters.

Table 1: Effect of Histidine on the Thermodynamic Stability of Proteins

Protein VariantConditionTm (°C)ΔGunfolding (kcal/mol)Reference
Hamster Prion Protein (GHaPrP)Neutral pH-6.1[1]
Hamster Prion Protein (GHaPrP)Protonated His-3.4[1]
Rabbit Prion Protein (RaPrP)Neutral pH-7.0[1]
Rabbit Prion Protein (RaPrP)Protonated His-4.2[1]
Anti-IL8 mAb (ABX-IL8)4 mM Histidine--[2]
Anti-IL8 mAb (ABX-IL8)6 mM Histidine--[2]

Table 2: Influence of Histidine Protonation on Interaction Energies

Interacting PairAverage Binding Energy (kcal/mol)Interaction TypeReference
His⁰–Phe-3.1π–π stacking[3]
His⁰–Tyr-3.2π–π stacking[3]
His⁰–Trp-4.0π–π stacking[3]
His⁺–Phe-4.1Cation–π[3]
His⁺–Tyr-4.5Cation–π[3]
His⁺–Trp-5.6Cation–π[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a widely used technique to assess the secondary structure of proteins and monitor conformational changes upon alterations in conditions such as pH or temperature.[4][5][6][7]

Objective: To determine the effect of histidine on the secondary structure and thermal stability of a protein.

Materials:

  • Purified protein of interest

  • Histidine buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, with varying concentrations of histidine, pH adjusted)

  • Control buffer (without histidine)

  • CD Spectropolarimeter

  • Quartz cuvette with a path length of 0.1 cm

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the control buffer.

    • Create a series of protein samples with increasing concentrations of histidine by adding aliquots of a concentrated histidine stock solution.

    • Ensure the final protein concentration is in the range of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Set the wavelength range for far-UV CD, typically from 190 to 250 nm, to monitor secondary structure.[7]

    • Set the temperature control as required. For thermal melts, a ramp rate of 1°C/minute is common.

  • Data Acquisition:

    • Record the CD spectrum of the buffer alone as a baseline.

    • Record the CD spectra of the protein samples with and without histidine at a constant temperature (e.g., 25°C).

    • For thermal stability, monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) as the temperature is increased.

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectra.

    • Convert the raw data (ellipticity) to mean residue ellipticity.

    • Analyze the spectra to estimate the percentage of secondary structure elements (α-helix, β-sheet, etc.).

    • For thermal melts, plot the change in mean residue ellipticity as a function of temperature to determine the melting temperature (Tm).

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat changes that occur in a biomolecule during a controlled temperature increase, providing information on the thermodynamics of protein unfolding.[8][9][10][11][12]

Objective: To quantify the effect of histidine on the thermodynamic stability (Tm and ΔHcal) of a protein.

Materials:

  • Purified protein of interest

  • Histidine buffer

  • Control buffer

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare protein samples in the desired histidine and control buffers at a concentration of approximately 1-2 mg/mL.

    • Degas the samples to prevent bubble formation during the scan.

  • Instrument Setup:

    • Set the temperature range for the scan, ensuring it covers the entire unfolding transition of the protein. A typical range is 20°C to 100°C.

    • Set the scan rate, commonly between 60-90°C/hour.

  • Data Acquisition:

    • Load the protein sample into the sample cell and the corresponding buffer into the reference cell.

    • Perform a buffer-buffer scan first to establish a baseline.

    • Run the scan with the protein sample.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.

    • The peak of the thermogram corresponds to the melting temperature (Tm).[8]

    • The area under the peak represents the calorimetric enthalpy of unfolding (ΔHcal).[12]

    • Fit the data to a suitable model to determine the van't Hoff enthalpy (ΔHvH) and the change in heat capacity (ΔCp).

Fluorescence Spectroscopy

Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan and tyrosine residues, is a sensitive method to probe changes in the tertiary structure of a protein.[13][14][15][16]

Objective: To assess the impact of histidine on the local environment of aromatic residues and the tertiary structure of a protein.

Materials:

  • Purified protein of interest

  • Histidine buffer

  • Control buffer

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare protein samples in the desired histidine and control buffers. The protein concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1 at the excitation wavelength).

  • Instrument Setup:

    • Set the excitation wavelength to 280 nm (for both tryptophan and tyrosine) or 295 nm (to selectively excite tryptophan).

    • Set the emission wavelength range, typically from 300 to 400 nm.

  • Data Acquisition:

    • Record the fluorescence emission spectrum of the buffer alone.

    • Record the fluorescence emission spectra of the protein samples with and without histidine.

  • Data Analysis:

    • Subtract the buffer spectrum from the protein spectra.

    • Analyze changes in the fluorescence intensity and the wavelength of maximum emission (λmax). A blue shift in λmax indicates that tryptophan residues are in a more hydrophobic environment, while a red shift suggests increased solvent exposure.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the key mechanisms by which histidine influences protein stability and a typical experimental workflow for its evaluation.

cluster_0 Histidine's Influence on Protein Stability cluster_1 Protonation State (pH-dependent) cluster_2 Interactions cluster_3 Impact on Protein Conformation His Histidine Neutral Neutral His (His⁰) His->Neutral High pH Charged Protonated His (His⁺) His->Charged Low pH Aggregation Inhibition of Aggregation His->Aggregation Shields hydrophobic regions HBond Hydrogen Bonding Neutral->HBond PiPi π-π Stacking Neutral->PiPi CationPi Cation-π Interactions Charged->CationPi Electrostatic Electrostatic Repulsion/Attraction Charged->Electrostatic Stabilization Stabilization of Folded State HBond->Stabilization PiPi->Stabilization CationPi->Stabilization Electrostatic->Stabilization Attraction Destabilization Destabilization / Unfolding Electrostatic->Destabilization Repulsion

Caption: Mechanism of histidine's pH-dependent impact on protein stability.

cluster_workflow Experimental Workflow for Evaluating Histidine's Impact cluster_analysis Biophysical Characterization start Define Protein and Histidine Concentrations prep Prepare Protein Samples in Histidine and Control Buffers start->prep cd Circular Dichroism (CD) - Secondary Structure - Thermal Stability (Tm) prep->cd dsc Differential Scanning Calorimetry (DSC) - Thermodynamic Stability (Tm, ΔH) prep->dsc fluor Fluorescence Spectroscopy - Tertiary Structure Changes prep->fluor analysis Data Analysis and Comparison cd->analysis dsc->analysis fluor->analysis conclusion Conclusion on Histidine's Effect on Stability analysis->conclusion

Caption: Workflow for assessing protein stability in the presence of histidine.

Concluding Remarks

The stabilizing or destabilizing effect of histidine on protein conformation is highly context-dependent, relying on factors such as the protein's primary sequence, the location of histidine residues (buried or solvent-exposed), and the solution pH.[1][17] At pH values below its pKa, the protonated imidazole ring of histidine can engage in favorable cation-π interactions with aromatic residues, contributing to stability.[3] Conversely, the introduction of positive charges can also lead to electrostatic repulsion, potentially destabilizing the native structure.[18][19] As a buffer, histidine is widely used in monoclonal antibody formulations to maintain a pH where the protein exhibits optimal stability and to prevent aggregation by shielding solvent-exposed hydrophobic regions.[2] The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to systematically evaluate and understand the multifaceted role of histidine in modulating protein conformational stability.

References

Safety Operating Guide

Personal protective equipment for handling Histidine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Histidine Monohydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][2][3]
Respiratory Protection A NIOSH-approved respirator is required when dusts are generated. A filter type P2 is recommended.[1][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is vital for the safe handling of this compound.

  • Preparation :

    • Ensure good ventilation in the work station.[5]

    • Confirm that a safety shower and eye wash station are readily accessible.[6]

    • Put on all required PPE as detailed in the table above.

  • Handling :

    • Avoid contact with skin and eyes.[5]

    • Avoid the formation of dust and aerosols.[1][7]

    • Handle in accordance with good industrial hygiene and safety practice.[2][3][7]

  • Storage :

    • Keep the container tightly closed in a dry and well-ventilated place.[1][4]

    • Store away from incompatible materials such as strong oxidizing agents.[7]

    • The recommended storage temperature is typically between 15–25 °C, but always refer to the product label.[4]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, give oxygen and seek medical attention.[1][8]
Skin Contact Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] If irritation persists, seek medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[1][5] Seek medical attention.[8]
Ingestion Rinse mouth with water.[5][8] Do NOT induce vomiting.[1] Call a poison center or a doctor if you feel unwell.[5]

Spill Cleanup

  • Evacuate and Ventilate : Evacuate unnecessary personnel and ventilate the spillage area.[5]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][9]

  • Cleanup :

    • Wear appropriate PPE.[5]

    • For dry spills, mechanically recover the product.[5] Sweep up or absorb the material and place it into a suitable clean, dry, closed container for disposal.[1]

    • Avoid generating dusty conditions.[1]

    • After material pickup is complete, wash the spill site.[6]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable national, state, and local regulations.[4][8] It is generally advised to dispose of the material as you would a non-hazardous waste.[8] For specific guidance, contact a licensed professional waste disposal service.[6] Do not mix with other waste.[4] Handle uncleaned containers as you would the product itself.[4]

SafeHandlingWorkflow start Start: Prepare for Handling ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe handling Step 2: Weigh and Handle This compound ppe->handling spill_check Spill Occurred? handling->spill_check cleanup Step 3a: Execute Spill Cleanup Protocol spill_check->cleanup Yes storage Step 3b: Store Remaining Chemical Properly spill_check->storage No cleanup->storage disposal Step 4: Dispose of Waste and Contaminated Materials storage->disposal end End: Decontaminate and Doff PPE disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Histidine Monohydrochloride
Reactant of Route 2
Histidine Monohydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.